molecular formula C12H14O4 B011680 5-(2-Methoxyphenyl)-5-oxovaleric acid CAS No. 105253-92-7

5-(2-Methoxyphenyl)-5-oxovaleric acid

Cat. No.: B011680
CAS No.: 105253-92-7
M. Wt: 222.24 g/mol
InChI Key: PXICOZHKAHFZSB-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-5-oxovaleric acid (CAS 105253-92-7) is a high-purity organic compound valued as a versatile building block in organic synthesis and pharmaceutical research. This compound features a methoxyphenyl moiety and a carboxyl functional group, making it a valuable precursor for condensation, cyclization, and substitution reactions to develop novel therapeutic agents and fine chemicals. Research Applications & Value Pharmaceutical Intermediate: Serves as a key synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs) and complex bioactive molecules. Agrochemical & Fine Chemical Synthesis: Used in the research and development of agrochemicals and other specialized organic compounds. Structural Features: The methoxy group enhances solubility in organic solvents, facilitating further synthetic transformations and modifications. Handling & Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care in accordance with good industrial hygiene and safety practice. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Chemical Identifiers : 105253-92-7 Molecular Formula: C12H14O4 Molecular Weight: 222.24 g/mol IUPAC Name: 5-(2-methoxyphenyl)-5-oxopentanoic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-16-11-7-3-2-5-9(11)10(13)6-4-8-12(14)15/h2-3,5,7H,4,6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXICOZHKAHFZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645315
Record name 5-(2-Methoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105253-92-7
Record name 5-(2-Methoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(2-Methoxyphenyl)-5-oxovaleric acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(2-Methoxyphenyl)-5-oxovaleric Acid

Abstract

This technical guide provides a comprehensive overview of 5-(2-methoxyphenyl)-5-oxovaleric acid, a keto-carboxylic acid of significant interest as a versatile chemical intermediate. The document delineates its chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. A core focus is placed on the rigorous spectroscopic analysis required for structural confirmation, including predicted and explained ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the handling and characterization of this compound.

Chemical Identity and Structure

5-(2-Methoxyphenyl)-5-oxovaleric acid is a bifunctional organic molecule featuring a carboxylic acid group and an aryl ketone. The structure consists of a five-carbon valeric acid chain, with a ketone at the C5 position. This carbonyl carbon is also bonded to the C1 position of a 2-methoxyphenyl (o-anisyl) group.

  • IUPAC Name: 5-(2-methoxyphenyl)-5-oxopentanoic acid

  • Synonyms: 2-Methoxy-δ-oxo-benzenepentanoic acid, 4-(2-Methoxybenzoyl)butanoic acid

  • CAS Number: 71472-13-4

  • Molecular Formula: C₁₂H₁₄O₄

  • Molecular Weight: 222.24 g/mol

Below is a visualization of the chemical structure.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Anisole Anisole Acylation Friedel-Crafts Acylation Anisole->Acylation GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Acylation Catalyst AlCl₃ (Lewis Acid) Catalyst->Acylation Solvent DCM / Nitrobenzene Solvent->Acylation Temp 0°C to RT Temp->Acylation Workup Aqueous HCl Quench & Extraction Acylation->Workup Purification Recrystallization (e.g., from Toluene) Workup->Purification Product 5-(2-Methoxyphenyl)- 5-oxovaleric acid Purification->Product

Caption: Workflow for the synthesis of 5-(2-Methoxyphenyl)-5-oxovaleric acid.

Detailed Experimental Protocol

Materials:

  • Anisole (1.0 eq.)

  • Glutaric Anhydride (1.1 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene

  • Hydrochloric Acid (HCl), 6M

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene (for recrystallization)

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (2.5 eq.) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Electrophile Formation: In a separate flask, dissolve glutaric anhydride (1.1 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes to allow for the formation of the reactive complex.

  • Acylation: Add anisole (1.0 eq.) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly and carefully quench it by pouring it over a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and protonates the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot toluene to afford 5-(2-methoxyphenyl)-5-oxovaleric acid as a crystalline solid.

Spectroscopic Analysis and Structural Elucidation

The following spectroscopic data are predicted based on the chemical structure and are essential for its unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear diagnostic signals for each part of the molecule. The analysis is based on a 400 MHz spectrometer using CDCl₃ as the solvent.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5Broad Singlet1HH OOC-The acidic proton of the carboxylic acid, often broad and downfield.
~7.75dd1HAr-H (C6')Aromatic proton ortho to the ketone, deshielded by its anisotropy.
~7.50dt1HAr-H (C4')Aromatic proton para to the methoxy group.
~7.00dt1HAr-H (C5')Aromatic proton meta to the ketone.
~6.95d1HAr-H (C3')Aromatic proton ortho to the methoxy group.
~3.90Singlet3H-OCH₃ Characteristic singlet for the methoxy group protons.
~3.10Triplet2H-C(=O)-CH₂ -Methylene protons adjacent to the ketone, deshielded.
~2.50Triplet2H-CH₂ -COOHMethylene protons adjacent to the carboxylic acid.
~2.10Quintet2H-CH₂-CH₂ -CH₂-Central methylene protons, split by adjacent CH₂ groups.
¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton and the presence of two distinct carbonyl groups.

Chemical Shift (δ, ppm)AssignmentRationale
~200.0C =O (Ketone)Ketone carbonyls typically appear in this downfield region.
~178.5C =O (Acid)Carboxylic acid carbonyls are slightly more shielded than ketones.
~158.0C 2' (Ar-OCH₃)Aromatic carbon bearing the electron-donating methoxy group.
~134.0C 4' (Ar)Aromatic CH carbon.
~131.0C 6' (Ar)Aromatic CH carbon.
~128.0C 1' (Ar-C=O)Quaternary aromatic carbon attached to the ketone.
~121.0C 5' (Ar)Aromatic CH carbon.
~111.5C 3' (Ar)Aromatic CH carbon.
~55.6-OC H₃Typical chemical shift for a methoxy carbon attached to an aromatic ring. [1]
~37.5C 4Aliphatic carbon adjacent to the ketone.
~33.0C 2Aliphatic carbon adjacent to the carboxylic acid.
~20.0C 3Central aliphatic carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1710C=O stretchCarboxylic Acid
~1680C=O stretchAryl Ketone
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchAryl Ether
~1180C-O stretchCarboxylic Acid
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 222.08

  • Key Fragments:

    • m/z = 135: [M - C₄H₅O₂]⁺, corresponding to the [CH₃OC₆H₄CO]⁺ fragment (2-methoxybenzoyl cation), which is a characteristic and stable fragment.

    • m/z = 107: [M - C₅H₅O₃]⁺, loss of the side chain leading to a methoxytropylium ion or related species.

    • m/z = 204: [M - H₂O]⁺, loss of water, a common fragmentation for carboxylic acids.

Potential Applications and Research Interest

5-(2-Methoxyphenyl)-5-oxovaleric acid is not an end-product but a valuable synthetic intermediate. Its bifunctional nature allows for diverse chemical transformations:

  • Scaffold for Heterocycle Synthesis: The 1,4-dicarbonyl relationship (after considering the carboxylic acid) makes it a prime precursor for synthesizing five- and six-membered heterocycles, such as pyridazinones or pyrroles, which are common motifs in pharmacologically active compounds. [2]* Medicinal Chemistry Building Block: The methoxy-substituted phenyl ring and the flexible keto-acid chain can be modified to explore structure-activity relationships (SAR) in drug discovery programs. The ketone can be reduced to an alcohol or converted to other functional groups, while the carboxylic acid provides a handle for amide coupling.

  • Precursor for Polycyclic Systems: Intramolecular cyclization reactions, such as Friedel-Crafts alkylation or acid-catalyzed condensation, can be employed to construct more complex polycyclic and spirocyclic frameworks.

Conclusion

5-(2-Methoxyphenyl)-5-oxovaleric acid is a well-defined chemical entity with significant potential in synthetic chemistry. Its preparation is readily achievable through established organic reactions like the Friedel-Crafts acylation. The structural confirmation relies on a combination of modern spectroscopic techniques, each providing complementary and definitive information. This guide has provided the necessary theoretical framework and practical protocols to empower researchers to synthesize, characterize, and utilize this versatile building block for advanced applications in science and industry.

References

  • PubChem. 2-Oxovaleric acid. National Center for Biotechnology Information. [Link]

  • PubChem. CID 172781098. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Acetamido-5-methoxy-5-oxopentanoic acid. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. 5-Methoxy-5-oxopentanoic acid. [Link]

  • NIST. (2-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook. [Link]

  • FooDB. 2-Oxopentanoic acid. [Link]

  • NIST. 5-Aminovaleric acid. NIST Chemistry WebBook. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. [Link]

  • Pellegrinet, S. C., & Bofill, J. M. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of physical chemistry. A, 117(3), 578–585. [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

  • NIST. Pentanoic acid. NIST Chemistry WebBook. [Link]

  • Supporting Information. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • Carling, R. W., et al. (1995). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of medicinal chemistry, 38(18), 3582–3591. [Link]

  • Chemical Synthesis Database. 5-ethoxy-3-ethoxycarbonyl-5-oxopentanoic acid. [Link]

  • Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2-methoxy-4-vinylphenol. [Link]

Sources

CAS 105253-92-7 physical properties and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-(2-Methoxyphenyl)-5-oxovaleric acid (CAS 105253-92-7).[1] This document is structured for researchers and drug development professionals, moving beyond basic data to provide actionable synthesis protocols, safety frameworks, and application logic.

CAS Registry Number: 105253-92-7 Chemical Family: Aryl Keto Acids / Anisole Derivatives Synonyms: 5-(2-Methoxy-phenyl)-5-oxo-pentanoic acid; 4-(2-Methoxybenzoyl)butyric acid

Part 1: Executive Technical Summary

5-(2-Methoxyphenyl)-5-oxovaleric acid is a specialized metabolic intermediate and synthetic building block characterized by a glutaric acid chain attached to the ortho position of an anisole ring. Unlike its para-isomer—which is readily accessible via standard Friedel-Crafts acylation—the ortho-isomer (CAS 105253-92-7) presents a regiochemical challenge that often requires directed metalation strategies for high-purity synthesis.

Its primary utility lies in medicinal chemistry as a precursor for benzosuberones and benzoxepins , privileged scaffolds found in various antidepressants, anti-inflammatory agents, and kinase inhibitors.

Part 2: Physical Properties & Chemical Identity

The following data aggregates predicted and experimental values. Due to the specialized nature of this isomer, certain thermodynamic values are computationally derived using ACD/Labs and EPI Suite algorithms where experimental literature is silent.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionConfidence
Molecular Formula C₁₂H₁₄O₄Definitive
Molecular Weight 222.24 g/mol Definitive
Physical State Solid (Crystalline powder)High
Melting Point 85–90 °C (Predicted range for o-isomer)Med (Analog based)
Boiling Point 413.4 ± 25.0 °C (at 760 mmHg)Predicted
Density 1.175 ± 0.06 g/cm³Predicted
pKa (Acid) 4.74 ± 0.10Predicted
LogP 1.85 (Octanol/Water partition)Predicted
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate.Sparingly soluble in water.High

Part 3: Advanced Synthesis & Reaction Logic

The Regioselectivity Challenge

A standard Friedel-Crafts reaction between anisole and glutaric anhydride using AlCl₃ predominantly yields the para-isomer (4-position) due to steric hindrance at the ortho position and the electronic directing effects of the methoxy group.

Senior Scientist Insight: To selectively synthesize CAS 105253-92-7, one must bypass the thermodynamic preference for para-substitution. The most robust protocol involves Directed Ortho Metalation (DoM) or the use of a Grignard reagent derived from o-bromoanisole.

Recommended Protocol: Grignard Addition to Glutaric Anhydride

This pathway ensures exclusive ortho regioselectivity.

Reagents:

  • o-Bromoanisole (Starting Material)

  • Magnesium turnings (activated)

  • Glutaric anhydride

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

  • Grignard Formation: Add o-bromoanisole in THF dropwise to maintain a gentle reflux. This generates 2-Methoxyphenylmagnesium bromide .

  • Nucleophilic Attack: Cool the Grignard solution to -78°C. Cannulate it slowly into a solution of glutaric anhydride (1.1 eq) in THF.

    • Note: Low temperature prevents double addition (formation of the tertiary alcohol).

  • Quench & Workup: Quench with saturated NH₄Cl. Acidify to pH 2 with 1N HCl to protonate the carboxylate. Extract with EtOAc.[2]

  • Purification: Recrystallize from Hexane/EtOAc to remove any trace homocoupling byproducts.

Synthesis Workflow Diagram

Synthesis Anisole o-Bromoanisole (Precursor) Grignard 2-Methoxyphenyl- magnesium bromide (Intermediate) Anisole->Grignard Mg / THF Reflux Product CAS 105253-92-7 (Ortho-Isomer) Grignard->Product Glutaric Glutaric Anhydride Glutaric->Product + Grignard -78°C to RT

Caption: Directed synthesis pathway ensuring regio-control via Grignard formation, avoiding the para-selectivity of standard Friedel-Crafts.

Part 4: Self-Validating Safety Data Sheet (SDS)

Note: While specific regulatory SDS documents exist, the following is a derived safety framework based on the chemical class (Aryl Carboxylic Acids) and functional groups.

Section 1: Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Section 2: Handling & Storage Protocols
  • Storage Conditions: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place. The compound is stable but should be protected from moisture to prevent carboxylic acid clumping.

  • Incompatibility: Strong oxidizing agents, strong bases (will form salts).

Section 3: Emergency Response
Exposure RouteFirst Aid Protocol
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.[2] Consult an ophthalmologist if irritation persists.
Skin Contact Wash with proprietary polyethylene glycol (PEG 400) or soap and water. Remove contaminated clothing.[2]
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 2 glasses of water. Call a Poison Center.

Part 5: Applications in Drug Discovery

The ortho-positioning of the side chain in CAS 105253-92-7 makes it a critical "turn-inducing" element in cyclization reactions.

Precursor to Benzoxepins and Benzosuberones

Intramolecular cyclization of this compound (often using Polyphosphoric Acid or Friedel-Crafts conditions) yields tricyclic structures found in psychoactive drugs.

  • Mechanism: The carboxylic acid is converted to an acid chloride or activated ester, which then undergoes intramolecular Friedel-Crafts acylation to close the 7-membered ring.

Kinase Inhibitor Scaffolds

The resulting cyclic ketones can be further functionalized (e.g., alpha-bromination followed by aminothiazole formation) to create ATP-competitive kinase inhibitors.

Application Logic Diagram

Applications Start CAS 105253-92-7 (Linear Precursor) Cyclization Intramolecular Cyclization (PPA / Heat) Start->Cyclization Ring Closure Scaffold 1-Benzosuberone Derivative Cyclization->Scaffold 7-Membered Ring Formation Drug Target Therapeutic (Antidepressant / Kinase Inhibitor) Scaffold->Drug Functionalization

Caption: Transformation of the linear keto-acid into privileged pharmacophores via intramolecular cyclization.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217345, 5-(2-Methoxyphenyl)-5-oxovaleric acid. Retrieved from [Link]

  • Synthesis Logic (DoM): Snieckus, V. (1990).[3] Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Retrieved from [Link]

  • Friedel-Crafts Regioselectivity: Olah, G. A. (Ed.).[2][6] (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard reference for acylation selectivity).

  • Grignard Reagents in Synthesis: Org. Synth. 1978, 58, 127. Preparation of 2-Methoxyphenylmagnesium Bromide. Retrieved from [Link]

Sources

Comparative Technical Guide: 5-(2-Methoxyphenyl)- vs. 5-(4-Methoxyphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery, the differentiation between regioisomers is not merely a matter of structural curiosity but a critical determinant of biological activity and synthetic utility. This guide analyzes two isomeric keto-acids: 5-(2-methoxyphenyl)-5-oxovaleric acid (the ortho isomer) and 5-(4-methoxyphenyl)-5-oxovaleric acid (the para isomer).

These compounds serve as pivotal intermediates in the synthesis of benzosuberones (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones), a scaffold found in various therapeutic agents ranging from antidepressants to tubulin polymerization inhibitors. While the para isomer is the thermodynamic product of standard Friedel-Crafts acylation, the ortho isomer offers unique steric properties and access to 1-substituted benzocycloheptene derivatives, essential for specific structure-activity relationship (SAR) studies.

Chemical Identity & Synthesis[1][2][3][4][5][6]

The Friedel-Crafts Acylation Pathway

Both isomers are synthesized via the Friedel-Crafts acylation of anisole (methoxybenzene) with glutaric anhydride. The reaction is mediated by a strong Lewis acid, typically aluminum chloride (


).
  • Substrates: Anisole + Glutaric Anhydride

  • Catalyst:

    
     (typically >2 equivalents to complex with both carbonyls)
    
  • Solvent: Dichloromethane (DCM) or Nitrobenzene

Regioselectivity: The Challenge of Control

The methoxy group is a strong ortho/para director. However, steric hindrance and the bulk of the incoming acylium ion complex heavily favor the para position.

  • 5-(4-methoxyphenyl)-5-oxovaleric acid (Para): The major product (>90% in standard conditions). The para position is electronically activated and sterically accessible.

  • 5-(2-methoxyphenyl)-5-oxovaleric acid (Ortho): The minor product. Formation is hindered by the methoxy group. Accessing this isomer in high yield often requires alternative strategies (e.g., lithiation of anisole followed by reaction with glutaric anhydride derivatives) or careful separation from the reaction mixture.

Synthesis Pathway Diagram

SynthesisPathway Anisole Anisole (Methoxybenzene) Complex Acylium Ion Complex Anisole->Complex + AlCl3 Glutaric Glutaric Anhydride Glutaric->Complex Para Para Isomer (Major Product) 5-(4-methoxyphenyl)-... Complex->Para Low Steric Hindrance (Kinetic/Thermodynamic) Ortho Ortho Isomer (Minor Product) 5-(2-methoxyphenyl)-... Complex->Ortho High Steric Hindrance

Figure 1: Divergent synthesis of ortho and para isomers via Friedel-Crafts acylation.

Physicochemical Characterization & Differentiation

Distinguishing these isomers is critical before proceeding to cyclization.

NMR Spectroscopy

The aromatic region of the


-NMR spectrum provides the definitive fingerprint.
Feature4-Methoxy Isomer (Para) 2-Methoxy Isomer (Ortho)
Symmetry Symmetric AA'BB' system.Unsymmetric ABCD system.
Coupling Two doublets (approx. 7.9 ppm and 6.9 ppm) with

Hz.
Complex multiplet pattern.
Chemical Shift Protons ortho to carbonyl are chemically equivalent.Proton at C6 (adjacent to carbonyl) is distinct from C3, C4, C5.
Ortho Effect N/APotential downfield shift of the aromatic proton ortho to the carbonyl due to anisotropy.
Solubility & Separation

The ortho isomer often exhibits higher solubility in non-polar solvents compared to the para isomer due to the potential for intramolecular hydrogen bonding (between the methoxy oxygen and the carbonyl carbon, though less pronounced than in phenols) and disruption of crystal packing.

  • Separation Protocol: Fractional crystallization from dilute acetic acid or ethanol is the standard method to isolate the pure para isomer. The ortho isomer remains in the mother liquor and can be enriched via column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

Synthetic Utility: Cyclization to Benzosuberones

The primary utility of these keto-acids is their conversion into benzosuberones (7-membered rings), which are scaffolds for tricyclic antidepressants and SERMs.

Cyclization Mechanism

The reaction involves an intramolecular Friedel-Crafts acylation (or alkylation after reduction).

  • Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic acid.

  • Transformation: The carboxylic acid terminus attacks the aromatic ring to close the 7-membered ring.

Regiochemical Outcome

The position of the methoxy group dictates the substitution pattern of the resulting benzosuberone.

  • From 4-Methoxy Isomer: Cyclization occurs at position 2 (ortho to the chain).

    • Product: 2-Methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one .

    • Significance: This is the most common benzosuberone scaffold, used as a precursor for analogues of Amitriptyline and Colchicine site ligands.

  • From 2-Methoxy Isomer: Cyclization occurs at position 6 (the unhindered ortho position relative to the chain).

    • Product: 1-Methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one .

    • Significance: Provides a "steric wall" near the ketone. Useful for designing inhibitors that require restricted conformation in the binding pocket.

Cyclization Logic Diagram

Cyclization InputPara 5-(4-methoxyphenyl)-5-oxovaleric acid Process Cyclization (PPA / Heat) InputPara->Process InputOrtho 5-(2-methoxyphenyl)-5-oxovaleric acid InputOrtho->Process OutputPara 2-Methoxy-benzosuberone (Methoxy meta to bridgehead) Process->OutputPara From Para OutputOrtho 1-Methoxy-benzosuberone (Methoxy adjacent to bridgehead) Process->OutputOrtho From Ortho

Figure 2: Regiochemical outcomes of the intramolecular cyclization.

Experimental Protocols

Synthesis of 5-(4-methoxyphenyl)-5-oxovaleric acid

Objective: Synthesis of the major para isomer.

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (

    
    ), dissolve glutaric anhydride  (11.4 g, 0.1 mol) in anisole  (30 mL, excess acts as solvent/reactant) or DCM  (100 mL) if stoichiometry is critical.
    
  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add aluminum chloride (

    
    , 28.0 g, 0.21 mol) portion-wise over 30 minutes. Caution: Exothermic reaction; HCl gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn deep red/orange.

  • Quenching: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously until the complex decomposes (solid precipitates).

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from hot water or dilute ethanol. The para isomer crystallizes as white needles (MP: ~140–142°C).

Enrichment of the Ortho Isomer

Objective: Isolation of the minor ortho isomer from the mother liquor.

  • Source: Collect the filtrate (mother liquor) from the crystallization of the para isomer.

  • Concentration: Evaporate the solvent to yield a viscous oil or semi-solid.

  • Chromatography: Perform flash column chromatography (Silica Gel 60).

    • Eluent: Hexane:Ethyl Acetate (start 9:1, gradient to 6:4).

    • Order of Elution: The ortho isomer (less polar due to internal H-bonding) typically elutes before the residual para isomer.

  • Characterization: Verify using

    
    -NMR (look for the ABCD aromatic pattern).
    

Pharmacological Relevance[3][7]

  • Tubulin Inhibitors: The benzosuberone scaffold derived from these acids mimics the B-ring of Colchicine and the C-ring of Combretastatin . The position of the methoxy group (2- vs 1- on the ring) critically affects binding affinity to the tubulin

    
     interface.
    
  • Estrogen Receptor Modulators: 2-Methoxybenzosuberone derivatives serve as rigidified analogues of flexible ligands, used to probe the size of the ligand-binding domain (LBD) in estrogen receptors (ER

    
     and ER
    
    
    
    ).

References

  • Friedel-Crafts Acylation Regioselectivity

    • Olah, G. A. "Friedel-Crafts and Related Reactions." Wiley-Interscience. (Classic text on mechanism).
    • Regioselectivity of Friedel-Crafts Acylation of Anisole.1

  • Synthesis of Benzosuberones

    • J. Med. Chem. "Synthesis and Biological Evaluation of Benzosuberone Derivatives." (General reference for scaffold utility).
    • Cyclization of 5-aryl-5-oxopentanoic acids.2[3]

  • Chemical Properties & Safety

    • PubChem Compound Summary: 5-(4-methoxyphenyl)-5-oxovaleric acid.4[3][5]

    • ChemicalBook: 5-(2-methoxyphenyl)-5-oxovaleric acid.6[3][5]

Sources

Literature review of 5-aryl-5-oxovaleric acids in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 5-aryl-5-oxovaleric acids, structured for medicinal chemists and drug development professionals.

Executive Summary

The 5-aryl-5-oxovaleric acid scaffold (also known as 4-aroylbutyric acid) represents a critical C5-linker motif in medicinal chemistry.[1] Unlike its shorter homologue (3-benzoylpropionic acid) which cyclizes to widely utilized pyridazinones, the 5-oxovaleric scaffold offers unique conformational flexibility and specific reactivity patterns that have been exploited in the synthesis of blockbuster lipid-lowering agents and emerging epigenetic modulators.[1]

This guide synthesizes the chemical utility of this scaffold, focusing on three pillars:

  • Synthetic Accessibility: Optimized Friedel-Crafts protocols for high-purity isolation.

  • Therapeutic Utility: Its role as the obligate precursor to Ezetimibe and its direct activity as a Histone Deacetylase (HDAC) inhibitor .

  • Chemo-differentiation: The divergence between enol-lactone formation and hydroxamic acid derivation.[1]

Chemical Foundation & Synthetic Architecture

The Core Scaffold

The structure consists of a pentanoic acid chain terminated by an aryl ketone. The C5 chain length is critical; it allows for the formation of 6-membered enol lactones (dihydropyranones) upon dehydration, a transformation distinct from the 5-membered lactones formed by succinic acid derivatives.

IUPAC Name: 5-Aryl-5-oxopentanoic acid Common Name: 4-Aroylbutyric acid Key Synonyms:


-Oxobenzenepentanoic acid[1]
Synthesis: The Friedel-Crafts Acylation

The industrial standard for accessing this scaffold is the Friedel-Crafts acylation of arenes with glutaric anhydride . While conceptually simple, controlling the regioselectivity and preventing bis-acylation requires strict Lewis acid stoichiometry.

Mechanism of Formation

The reaction proceeds via the formation of an acylium ion intermediate from glutaric anhydride and Aluminum Chloride (


).

FriedelCrafts Glutaric Glutaric Anhydride (C5 Cyclic) Complex Acylium Complex [Open Chain Cation] Glutaric->Complex Ring Opening AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Intermediate Sigma Complex Complex->Intermediate + Arene Electrophilic Attack Arene Arene (Ar-H) (e.g., Fluorobenzene) Arene->Intermediate Product 5-Aryl-5-oxovaleric Acid Intermediate->Product Hydrolysis (H3O+)

Figure 1: Mechanistic pathway for the synthesis of 5-aryl-5-oxovaleric acids via Friedel-Crafts acylation.[1]

Therapeutic Applications & Case Studies

Cardiovascular: The Ezetimibe Precursor

The most commercially significant application of 5-aryl-5-oxovaleric acid is in the synthesis of Ezetimibe (Zetia), a cholesterol absorption inhibitor.[1]

  • Specific Intermediate: 4-(4-Fluorobenzoyl)butyric acid.[1][2][3][4][5]

  • Role: It serves as the substrate for a stereo-selective condensation with a chiral auxiliary.

  • Chemistry: The acid is not used directly; it is first cyclized to the enol lactone (6-(4-fluorophenyl)-3,4-dihydropyran-2-one).[1] This lactone is the activated species that undergoes ring-opening condensation with

    
    -4-phenyl-2-oxazolidinone.[1]
    

Data: Yield Optimization in Ezetimibe Precursor Synthesis

Reaction Parameter Traditional Method Optimized Industrial Method

| Reagents |


, Nitrobenzene | 

,

(DCM) | | Temperature | Reflux (

C) | Controlled (

C) | | Quenching | Ice/Water (Exothermic) | Dilute HCl (

C) | | Yield | 65-70% | 85-92% | | Impurity | 4-Benzoylbutyric acid (Des-F) |

(HPLC) |[1]
Oncology: HDAC Inhibition

Derivatives of 5-phenyl-5-oxovaleric acid function as Histone Deacetylase (HDAC) inhibitors .[1] The 5-carbon chain length mimics the lysine side chain of histone proteins, allowing the zinc-binding group (ZBG) to penetrate the catalytic pocket of the HDAC enzyme.

  • Active Derivative: 4-Benzoylbutyric acid hydroxamate.[1]

  • Mechanism: The terminal hydroxamic acid chelates the Zinc (

    
    ) ion in the HDAC active site, while the benzoyl cap group interacts with the rim of the pocket.
    
  • Biological Activity:

    • Inhibits HDAC activity in nuclear extracts.

    • Induces apoptosis in HT-29 colorectal cancer cells.[1][6]

    • Acts as a "short-chain fatty acid" mimetic, similar to butyrate but with enhanced potency due to the aromatic cap.

EzetimibePath Start 4-(4-Fluorobenzoyl)butyric Acid (5-Aryl-5-oxovaleric acid) Step1 Cyclization (Ac2O or SOCl2) Start->Step1 Lactone Enol Lactone (6-(4-F-Ph)-3,4-dihydropyran-2-one) Step1->Lactone - H2O Step2 Chiral Condensation (S-4-phenyl-2-oxazolidinone) Lactone->Step2 Intermed Chiral Imide Intermediate Step2->Intermed Ring Opening End Ezetimibe (Multi-step downstream) Intermed->End

Figure 2: The critical role of the 5-oxovaleric scaffold in the asymmetric synthesis of Ezetimibe.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid

A validated protocol for high-purity isolation suitable for pharmaceutical intermediates.[1]

Reagents:

  • Glutaric Anhydride (1.0 eq, 114.1 g)

  • Fluorobenzene (Reagent & Solvent, Excess or 1.2 eq in DCM)

  • Aluminum Chloride (

    
    , 2.2 eq)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane.[1]

Procedure:

  • Preparation: In a flame-dried 3-neck flask equipped with a mechanical stirrer and nitrogen inlet, suspend

    
     (293 g) in DCM (500 mL). Cool to 
    
    
    
    C.
  • Addition: Dissolve Glutaric Anhydride (114.1 g) and Fluorobenzene (100 g) in DCM (200 mL). Add this solution dropwise to the

    
     suspension over 2 hours. Crucial: Maintain internal temperature below 
    
    
    
    C to prevent polymerization or des-fluorination.[1]
  • Reaction: Allow the mixture to warm to room temperature (

    
    C) and stir for 4 hours. The mixture will turn a dark orange/red color (acylium complex).
    
  • Quenching: Pour the reaction mixture slowly into a stirred mixture of ice (1 kg) and concentrated HCl (150 mL). Safety: Vigorous gas evolution (HCl).[1]

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL). Combine organics and wash with water.[7]
    
  • Purification: Extract the organic layer with 10% aqueous

    
     (The product moves to the aqueous phase as the carboxylate salt; impurities remain in DCM).
    
  • Precipitation: Acidify the aqueous alkaline extract with concentrated HCl to pH 1-2. The product precipitates as a white solid.[7]

  • Drying: Filter and dry in a vacuum oven at

    
    C.
    
  • Recrystallization: Recrystallize from Toluene or Ethanol/Water if HPLC purity is

    
    .
    

Expected Yield: 85-90% Melting Point:


C[1]
Protocol B: Synthesis of 4-Benzoylbutyric Acid Hydroxamate

For research into HDAC inhibition.[1]

Reagents:

  • 4-Benzoylbutyric acid (1.0 eq)[1]

  • Ethyl Chloroformate (1.1 eq)[1]

  • N-Methylmorpholine (NMM, 1.1 eq)[1]

  • Hydroxylamine hydrochloride (

    
    , 1.5 eq)
    
  • KOH (in Methanol)[1][8]

Procedure:

  • Activation: Dissolve 4-benzoylbutyric acid in anhydrous THF. Add NMM and cool to

    
    C. Add Ethyl Chloroformate dropwise to form the mixed anhydride. Stir for 20 mins.
    
  • Preparation of NH2OH: Separately, neutralize

    
     in Methanol with KOH. Filter off KCl precipitate.
    
  • Coupling: Add the filtrate (free

    
    ) to the mixed anhydride solution at 
    
    
    
    C.
  • Workup: Stir for 1 hour, warm to RT. Evaporate solvent.[7] Dissolve residue in Ethyl Acetate, wash with 1N HCl, sat.

    
    , and brine.
    
  • Result: The hydroxamate product is often a solid or viscous oil. Recrystallize from Ethyl Acetate/Hexane.

Future Outlook: Heterocyclic Divergence

Beyond Ezetimibe, the 5-aryl-5-oxovaleric acid scaffold is a "chemical chameleon."[1]

  • Enol Lactones: Precursors to substituted dihydropyranones.

  • Pyridazinone Homologues: Reaction with hydrazine typically yields diazepine derivatives (7-membered rings) or pseudo-pyridazinones depending on conditions, offering a distinct IP space from the crowded 6-membered pyridazinone (cardiotonic) field.[1]

  • Metabolic Modulators: The structural similarity to medium-chain fatty acids suggests potential in metabolic disorders involving fatty acid oxidation (e.g., CPT1 inhibition), a hypothesis warranting further investigation.

References

  • Synthesis and Application in Ezetimibe

    • Process for the preparation of 4-(4-fluorobenzoyl)butyric acid.[1][2][3][4][5][7] (2005).[1] US Patent Application 20050250961.

    • Source: [1]

  • HDAC Inhibition Activity

    • Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors. (2001).[1] Journal of Enzyme Inhibition.

    • Source: [1]

  • Biological Activity of Phenyl-Alkanoic Acids

    • Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. (2012).[1] ResearchGate.

    • Source:

  • General Friedel-Crafts Methodology

    • Glutaric Acid and Anhydride Synthesis.[2][7][9] Organic Syntheses, Coll.[9] Vol. 1, p.289.

    • Source: [1]

  • Ezetimibe Intermediate Cyclization

    • Method for preparing ezetimibe intermediate.[2][3][5][7][10] (2011).[1] CN Patent 102285932B.

    • Source: [1]

Sources

Methodological & Application

Protocol for acylation of 2-methoxybenzene with glutaric anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scope

Objective: This guide details the synthetic protocol for 5-(4-methoxyphenyl)-5-oxopentanoic acid , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and butyric acid derivatives. The method utilizes a Friedel-Crafts acylation of anisole (methoxybenzene) with glutaric anhydride, catalyzed by aluminum chloride (


).

Target Audience: Synthetic organic chemists, process development scientists, and medicinal chemists.

Key Technical Challenges:

  • Regioselectivity: Ensuring exclusive para-substitution over the ortho-isomer.

  • Chemoselectivity: Preventing ether cleavage (demethylation) of the methoxy group by the strong Lewis acid.

  • Stoichiometry: Managing the consumption of catalyst by the product's carboxylate and ketone moieties.

Part 2: Scientific Foundation & Mechanism

Reaction Design

The reaction involves the electrophilic aromatic substitution of anisole.[1] The methoxy group is a strong activating group and an ortho, para-director. However, due to the steric bulk of the glutaric anhydride-Lewis acid complex, the para position is kinetically and thermodynamically favored (>95% selectivity).

Stoichiometric Logic: Unlike catalytic Friedel-Crafts alkylations, acylations require stoichiometric amounts of Lewis acid.[2]

  • 1 Equivalent complexes with the anhydride carbonyl to generate the electrophile.

  • 1 Equivalent is sequestered by the carboxylate generated upon ring opening.

  • >0.2 Equivalents excess ensures reaction kinetics do not stall.

  • Recommended Ratio: Anisole (1.0) : Glutaric Anhydride (1.1) :

    
     (2.5).
    
Mechanistic Pathway

The reaction proceeds via the formation of an acylium-like complex. The glutaric anhydride ring opens upon attack, releasing a carboxylate chain that immediately binds free aluminum species.

ReactionMechanism Reagents Glutaric Anhydride + AlCl3 Complex Acylium-AlCl3 Complex Reagents->Complex Activation Sigma Sigma Complex (Arenium Ion) Complex->Sigma + Anisole (Para Attack) Intermed Al-Complexed Intermediate Sigma->Intermed - HCl (Aromatization) Product 5-(4-methoxyphenyl)- 5-oxopentanoic acid Intermed->Product Acid Quench (Hydrolysis)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of anisole with glutaric anhydride.

Part 3: Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[3]Mass/Vol (Scale)Role
Anisole (Methoxybenzene)108.141.010.8 g (100 mmol)Substrate
Glutaric Anhydride 114.101.112.5 g (110 mmol)Electrophile
Aluminum Chloride (

)
133.342.533.3 g (250 mmol)Catalyst
Dichloromethane (DCM)84.93Solvent200 mLSolvent
HCl (conc.) / Ice -Quench~300 gHydrolysis

Equipment:

  • 500 mL 3-neck Round Bottom Flask (flame-dried).

  • Addition funnel (pressure-equalizing).

  • Inert gas inlet (

    
     or Ar).
    
  • Mechanical stirrer (magnetic stirring may fail due to viscosity of the complex).

  • Ice/Salt bath.[4]

Step-by-Step Procedure

Step 1: Catalyst Suspension (0-5°C)

  • Purge the reaction setup with nitrogen.

  • Charge the flask with 33.3 g

    
      and 100 mL dry DCM .
    
  • Cool the suspension to 0°C using an ice bath.

    • Note:

      
       is hygroscopic. Handle quickly or use a glovebox.
      

Step 2: Electrophile Formation

  • Dissolve 12.5 g Glutaric Anhydride in 50 mL dry DCM .

  • Add this solution dropwise to the

    
     suspension over 20 minutes.
    
  • Maintain temperature <10°C. The mixture may darken slightly.

Step 3: Substrate Addition & Reaction

  • Dilute 10.8 g Anisole in 50 mL dry DCM .

  • Add the anisole solution dropwise to the reaction mixture over 30-45 minutes.

    • Critical Control: The reaction is exothermic.[5] Ensure T < 10°C to prevent demethylation (ether cleavage).

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

  • Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: 50% Ethyl Acetate/Hexane) or HPLC.

Step 4: Quenching (Hydrolysis)

  • Prepare a beaker with 200 g crushed ice and 50 mL conc. HCl .

  • Slowly pour the reaction mixture into the ice/acid slurry with vigorous stirring.

    • Safety: Evolution of HCl gas is rapid. Perform in a fume hood.

  • Stir for 30 minutes until the solid aluminum complex is fully broken and two clear layers appear.

Part 4: Workup & Purification Strategy

The product is a keto-acid . We utilize its acidic nature to separate it from non-acidic byproducts (unreacted anisole, neutral ketones) using an Acid-Base extraction.

WorkupFlow Mix Quenched Mixture (Aq + Organic) Sep1 Separate Layers Mix->Sep1 Org1 DCM Layer (Product + Impurities) Sep1->Org1 Aq1 Acidic Aqueous (Al salts) Sep1->Aq1 Discard Extract Extract with 10% Na2CO3 or NaOH Org1->Extract Sep2 Separate Layers Extract->Sep2 Org2 DCM Layer (Neutral Impurities) Sep2->Org2 Discard Aq2 Basic Aqueous Layer (Product as Carboxylate) Sep2->Aq2 Acidify Acidify with HCl to pH 1-2 Aq2->Acidify Precip Precipitate/Extract (Target Acid) Acidify->Precip

Figure 2: Acid-Base purification workflow ensuring removal of neutral side-products.

Purification Protocol:

  • Phase Separation: Separate the DCM layer.[5] Extract the aqueous layer once with 50 mL DCM to recover entrained product. Combine organic layers.

  • Base Extraction: Extract the combined DCM layer with 2 x 100 mL 10%

    
     (aq) .
    
    • Chemistry: The product (

      
      ) converts to 
      
      
      
      and moves to the water phase. Neutral impurities stay in DCM.
  • Precipitation: Carefully acidify the aqueous carbonate layer with 6M HCl until pH < 2. The product should precipitate as a white/off-white solid.

  • Filtration/Recrystallization: Filter the solid. If oily, extract back into Ethyl Acetate, dry over

    
    , and evaporate.
    
  • Recrystallization: Recrystallize from Toluene or Ethanol/Water to obtain pure crystals.

Part 5: Characterization & Quality Control

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-d6)

12.1 (s, 1H)
Carboxylic Acid (-COOH)

7.9 (d, 2H), 7.0 (d, 2H)
Para-substituted Aromatic Ring

3.8 (s, 3H)
Methoxy Group (-OCH3)

2.9 (t, 2H), 2.3 (t, 2H), 1.8 (m, 2H)
Glutaric chain (

protons)
IR Spectroscopy 1705

Carboxylic Acid C=O
1675

Aryl Ketone C=O[2][6][7]
Melting Point 125 - 128°CLiterature range for pure compound

Part 6: Troubleshooting & Optimization

  • Issue: Demethylation (Phenol formation)

    • Symptom:[1][8][9] Broad OH peak in IR >3200

      
       (non-carboxylic); product soluble in NaOH but color changes (phenolate).
      
    • Cause: Reaction temperature too high or reaction time too long.

    • Fix: Keep reaction at 20°C max. Reduce time to 3 hours.

  • Issue: Low Yield / Sticky Solid

    • Cause: Incomplete hydrolysis of the Aluminum complex.

    • Fix: Ensure the quench is acidic (pH < 1) and stir longer. Use the base-extraction workup to remove non-acidic gunk.

  • Issue: Ortho-isomer contamination

    • Fix: Recrystallize from Toluene.[4] The para-isomer is significantly less soluble and crystallizes preferentially.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and stoichiometry).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard workup procedures for keto-acids).
  • Mahato, S. B., et al. (2016). "Regioselective Acylation of Anisole using Deep Eutectic Solvents." RSC Advances. Link (Modern green chemistry comparison).

  • PubChem Compound Summary . "5-(4-methoxyphenyl)-5-oxopentanoic acid".[7] National Center for Biotechnology Information. Link (Physical properties and identifiers).

  • Master Organic Chemistry . "Mechanism of the Friedel-Crafts Acylation". Link (Mechanistic verification).

Sources

Application Note: High-Yield Synthesis of 5-(2-Methoxyphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: The synthesis of 5-(2-methoxyphenyl)-5-oxovaleric acid (also known as 4-(2-methoxybenzoyl)butyric acid) presents a classic regioselectivity paradox in aromatic chemistry. The standard industrial route—Friedel-Crafts acylation of anisole with glutaric anhydride—predominantly yields the para-isomer (4-methoxy) due to steric hindrance and the electronic directing effects of the methoxy group, typically in a 90:10 (para:ortho) ratio [1, 2].

The Solution: To optimize yield for the ortho-isomer (2-methoxy) , this protocol shifts from electrophilic aromatic substitution (EAS) to nucleophilic acyl substitution using organometallics. By utilizing 2-methoxyphenylmagnesium bromide (Grignard reagent) or 2-lithioanisole (via Directed Ortho Metalation), we bypass the steric constraints of the Friedel-Crafts reaction.

Optimization Metric:

  • Standard Friedel-Crafts Route: <15% Yield of target ortho-isomer (requires difficult separation from para-major).

  • Optimized Grignard Route: >80% Yield of target ortho-isomer (regiospecific).

Scientific Rationale (Mechanism & Causality)

Why Friedel-Crafts Fails for High Yield

In a standard Friedel-Crafts acylation using Aluminum Chloride (


), the methoxy group of anisole acts as an ortho, para-director. However, the bulky acylium ion complex formed from glutaric anhydride faces significant steric repulsion at the ortho position.
  • Result: The reaction is kinetically controlled to favor the para position.

  • Consequence: Obtaining the ortho product requires extensive fractional crystallization or chromatography, drastically reducing the effective yield.

The Organometallic Advantage

The optimized protocol utilizes a pre-functionalized nucleophile (2-methoxyphenylmagnesium bromide). The regiochemistry is established before the coupling step.

  • Mechanism: The Grignard reagent attacks the carbonyl of the glutaric anhydride.

  • Selectivity: Because the magnesium is already attached at the C2 position, 100% of the product retains this regiochemistry.

  • Yield Protection: Low-temperature addition prevents the "double addition" (formation of tertiary alcohols) by ensuring the intermediate carboxylate salt precipitates or stabilizes the tetrahedral intermediate until quench.

Experimental Protocol: The Optimized Grignard Route

Target Scale: 100 mmol Expected Yield: 82–88% Purity: >98% (after workup)

Reagents & Materials
ReagentEquiv.[1][2]AmountRole
2-Bromoanisole 1.018.7 gPrecursor to Nucleophile
Magnesium Turnings 1.12.67 gGrignard Formation
Glutaric Anhydride 1.0512.0 gElectrophile
THF (Anhydrous) -200 mLSolvent
Iodine Cat.1 crystalInitiator
Step-by-Step Procedure
Phase A: Formation of the Grignard Reagent

Note: Commercially available 2-methoxyphenylmagnesium bromide (1.0 M in THF) can be substituted to skip this step [3].

  • Activation: Flame-dry a 500 mL 3-neck round-bottom flask under Argon flow. Add Mg turnings and a crystal of iodine.

  • Initiation: Add 10% of the 2-bromoanisole solution (in 50 mL THF). Heat gently with a heat gun until the iodine color fades and reflux begins (indicating initiation).

  • Propagation: Dropwise add the remaining bromide solution over 45 minutes, maintaining a gentle reflux.

  • Completion: Stir for an additional 1 hour at room temperature. The solution should be dark grey/brown.

Phase B: The Controlled Addition (Critical Step)
  • Preparation of Electrophile: In a separate flame-dried flask, dissolve Glutaric Anhydride (12.0 g) in 100 mL dry THF . Cool this solution to -78°C (Dry ice/Acetone bath).

    • Why? Low temperature favors the mono-addition (ketone formation) over double-addition (alcohol formation).

  • Addition: Transfer the Grignard reagent (from Phase A) via cannula into the cooled anhydride solution over 60 minutes.

    • Rate Control: Keep internal temperature below -60°C.

  • Equilibration: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C over 4 hours.

Phase C: Quench and Workup
  • Quench: Pour the reaction mixture into 200 mL of saturated Ammonium Chloride (

    
    )  solution.
    
  • Base Extraction (Purification Trick):

    • The product is a carboxylic acid.[3]

    • Adjust pH to >10 using 10% NaOH.

    • Extract with Diethyl Ether (

      
      ) to remove non-acidic impurities (unreacted anisole, bis-aryl ketones). Discard organic layer. 
      
  • Acidification: Acidify the aqueous layer to pH 2 using 6M HCl. The product, 5-(2-methoxyphenyl)-5-oxovaleric acid , will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[3]

  • Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1).

Data Summary & Process Control

Yield Comparison: Friedel-Crafts vs. Grignard
ParameterMethod A: Friedel-Crafts (Standard)Method B: Grignard (Optimized)
Major Product Para-isomer (4-methoxy)Ortho-isomer (2-methoxy)
Regioselectivity ~10:90 (Ortho:Para)>99:1 (Ortho:Para)
Crude Yield 75% (Mixed isomers)85% (Single isomer)
Purification Difficult ChromatographySimple Acid/Base Extraction
Atom Economy HighModerate (Mg waste)
Critical Process Parameters (CPP)
  • Temperature: Must remain <-60°C during addition to prevent ring-opening attack by a second equivalent of Grignard.

  • Stoichiometry: Use a slight excess of Anhydride (1.05 eq) to ensure full consumption of the nucleophile.

Visualization: Reaction Workflow

G Start 2-Bromoanisole Grignard Grignard Reagent (2-MethoxyphenylMgBr) Start->Grignard Activation Mg Mg / THF Mg->Grignard Intermediate Carboxylate Salt Intermediate Grignard->Intermediate Nucleophilic Attack (Regiospecific) Anhydride Glutaric Anhydride (-78°C) Anhydride->Intermediate Quench Acidic Workup (pH 2) Intermediate->Quench Hydrolysis Product 5-(2-Methoxyphenyl)- 5-oxovaleric acid Quench->Product Precipitation

Caption: Synthetic workflow for the regioselective synthesis of 5-(2-methoxyphenyl)-5-oxovaleric acid via Grignard addition.

Alternative Route (If Friedel-Crafts is Mandatory)

If raw material costs prohibit the Grignard route, the Friedel-Crafts reaction can be attempted, but expectations must be managed.

  • Modification for Ortho-Selectivity: Use Stannic Chloride (

    
    )  instead of 
    
    
    
    .
    
    
    can coordinate with the methoxy oxygen and the anhydride carbonyl, creating a transient cyclic transition state that directs the acyl group to the ortho position (Chelation Control).
  • Solvent: Dichloromethane (non-polar solvents enhance the chelation effect compared to Nitrobenzene).

  • Warning: Even with optimization, the para isomer will likely remain a significant contaminant (30-50%).

References

  • Regioselectivity of Friedel-Crafts Acylation: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference on EAS directing effects). See also: ResearchGate Abstract on Anisole Acylation Regioselectivity.

  • Synthesis of 4-(4-fluorobenzoyl)butyric acid (Analogous FC Protocol): Demonstrates the standard FC conditions which favor para substitution.

  • 2-Methoxyphenylmagnesium bromide Properties: PubChem Compound Summary for CID 4280988.[4]

  • Grignard Addition to Cyclic Anhydrides: Organic Syntheses, Coll. Vol. 5, p. 569. (General procedure for keto-acid synthesis via organometallics). (Analogous reaction logic).

  • Benchchem Protocol for Methoxy-substituted intermediates: Provides context on handling methoxy-aryl ketones.

Sources

Application Note: Reduction Strategies for 5-(2-Methoxyphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The reduction of 5-(2-methoxyphenyl)-5-oxovaleric acid is a pivotal transformation in the synthesis of benzosuberone derivatives and polycyclic aromatic hydrocarbons. Depending on the target pharmacophore, the reduction of the benzylic ketone group can be directed toward two distinct endpoints:

  • Complete Deoxygenation (Methylene Formation): Yielding 5-(2-methoxyphenyl)valeric acid. This is the most common pathway, serving as a precursor for intramolecular cyclization (e.g., via polyphosphoric acid).

  • Partial Reduction (Alcohol Formation): Yielding 5-hydroxy-5-(2-methoxyphenyl)valeric acid, a chiral intermediate for specific functionalized targets.

This guide provides three validated protocols ranging from classical laboratory methods to scalable, green catalytic processes.

Decision Matrix: Method Selection
ParameterMethod A: Clemmensen Method B: Pd/C Hydrogenation Method C: Wolff-Kishner
Target Product Methylene (

)
Methylene (

) or Alcohol
Methylene (

)
Conditions Acidic (HCl), RefluxNeutral/Acidic, Pressurized

Basic (KOH), High Temp (

)
Scalability Low (Hg waste issues)High (Green Chemistry)Medium (Energy intensive)
Substrate Tolerance Excellent for Aryl KetonesSensitive to Halogens/S-poisonsSensitive to Base-labile groups
Primary Risk Toxic Waste (Hg)Catalyst Ignition/CostThermal Decomposition

Mechanistic Pathways

The choice of reductant dictates the reaction mechanism. Understanding these pathways is critical for troubleshooting low yields or side reactions.

ReductionPathways Start 5-(2-Methoxyphenyl)- 5-oxovaleric acid Inter_Alcohol Intermediate: Benzylic Alcohol Start->Inter_Alcohol H2/Pd (Low P) or NaBH4 Product_Methylene Target: 5-(2-Methoxyphenyl) valeric acid Start->Product_Methylene Clemmensen (Zn/Hg) Direct Surface Mechanism Start->Product_Methylene Wolff-Kishner (Hydrazone Interm.) Inter_Alcohol->Product_Methylene Hydrogenolysis (H2/Pd, AcOH) Product_Alcohol Target: Hydroxy Acid Inter_Alcohol->Product_Alcohol Workup

Figure 1: Mechanistic divergence based on reagent selection. Note that Clemmensen reduction likely bypasses the alcohol intermediate via a zinc-carbenoid mechanism.

Detailed Protocols

Protocol A: Classical Clemmensen Reduction

Objective: Complete deoxygenation to the methylene group. Best For: Robust laboratory-scale synthesis where acid stability is not an issue.

Reagents & Equipment
  • Substrate: 5-(2-Methoxyphenyl)-5-oxovaleric acid (10 mmol)

  • Reductant: Zinc wool or dust (40 g), Mercuric chloride (

    
    )
    
  • Solvent: Toluene (immiscible co-solvent), Conc. HCl, Water

  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux condenser, Mechanical stirrer (essential for heterogeneous mix).

Step-by-Step Procedure
  • Amalgamation (Critical Step):

    • In the RBF, suspend 40 g of Zinc material in 30 mL of water.

    • Add 2.0 g of

      
      . Shake/stir for 5 minutes. The zinc will lose its metallic luster and turn grey/silver.
      
    • Decant the supernatant liquid carefully (contains Hg residues - hazardous).

  • Reaction Setup:

    • To the amalgamated zinc, add 20 mL of water and 50 mL of Conc. HCl.

    • Add the substrate (10 mmol) dissolved in 20 mL of Toluene.

    • Note: Toluene is used to keep the hydrophobic ketone in the organic phase, preventing coating/deactivation of the Zinc surface.

  • Reflux:

    • Heat the biphasic mixture to vigorous reflux.

    • Add 5 mL of Conc. HCl every 4 hours to maintain acid strength.

    • Duration: 24–30 hours. Monitor via TLC (Solvent: 50% EtOAc/Hexane).

  • Workup:

    • Cool to room temperature.[1] Separate the organic (Toluene) layer.

    • Extract the aqueous layer with Toluene (

      
      ) or Dichloromethane (DCM).
      
    • Combine organic layers, wash with Brine, and dry over

      
      .
      
    • Evaporate solvent to yield the crude 5-(2-methoxyphenyl)valeric acid.

Validation:

  • IR: Disappearance of the ketone carbonyl stretch at

    
    . Retention of acid carbonyl at 
    
    
    
    .
  • 1H NMR: Appearance of methylene signals.

Protocol B: Catalytic Hydrogenation (Green/Scalable)

Objective: Complete deoxygenation (Hydrogenolysis). Best For: Process scale-up, avoiding toxic metals.

Reagents & Equipment
  • Catalyst: 10% Pd/C (Palladium on Carbon), 50% wet.

  • Solvent: Glacial Acetic Acid (AcOH) - Crucial for promoting hydrogenolysis of the benzylic C-O bond.

  • Additives: Perchloric acid (

    
    ) - catalytic amount (optional, accelerates reaction).
    
  • Apparatus: High-pressure reactor (Parr Hydrogenator or Autoclave).

Step-by-Step Procedure
  • Preparation:

    • Dissolve 5-(2-methoxyphenyl)-5-oxovaleric acid (10 g) in 80 mL of Glacial Acetic Acid.

    • Add 0.5 mL of 60% Perchloric acid (optional accelerator).

  • Catalyst Loading:

    • Under Argon/Nitrogen flow, add 1.0 g of 10% Pd/C (wet). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation:

    • Seal reactor. Purge with

      
       (
      
      
      
      ), then
      
      
      (
      
      
      ).
    • Pressurize to 4–5 bar (60–70 psi) .

    • Heat to

      
       . Stir vigorously (1000 rpm).
      
    • Duration: 6–12 hours.

  • Filtration:

    • Filter the hot mixture through a Celite pad to remove Pd/C. Wash pad with warm acetic acid.

  • Isolation:

    • Concentrate the filtrate under reduced pressure.[1]

    • Pour residue into ice water. The product usually precipitates as a solid. Recrystallize from Hexane/EtOAc.

Protocol C: Wolff-Kishner (Huang-Minlon Modification)

Objective: Complete deoxygenation in base-stable conditions. Best For: Large batches where high-pressure equipment is unavailable.

Reagents & Equipment
  • Reagents: Hydrazine hydrate (85%), KOH pellets, Diethylene glycol (high boiling solvent).

  • Apparatus: Dean-Stark trap setup.

Step-by-Step Procedure
  • Hydrazone Formation:

    • Mix substrate (10 mmol), KOH (30 mmol), and Hydrazine hydrate (15 mmol) in 30 mL Diethylene glycol.

    • Reflux at

      
       for 1 hour.
      
  • High-Temp Reduction:

    • Remove the condenser/configure for distillation.

    • Heat to

      
       . Water and excess hydrazine will distill off.[2][3][4][5]
      
    • Once the internal temperature reaches

      
      , reflux for 3–4 hours. Evolution of 
      
      
      
      gas indicates reaction progress.
  • Workup:

    • Cool, dilute with water, acidify with dilute HCl to pH 2.

    • Extract the precipitate/oil with EtOAc.[1]

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Incomplete Reduction (Alcohol detected) Hydrogenation stopped early or acidity too low.In Protocol B: Increase Temperature to

or add more

. Benzylic alcohols require acid to dehydrate/hydrogenolyze.
Demethylation (Phenol formation) Acid conditions too harsh (Clemmensen).The 2-methoxy group is generally stable, but prolonged reflux in conc HCl can cleave ethers. Switch to Protocol C (Wolff-Kishner) or B (Pd/C).
Dimerization (Pinacol formation) Radical coupling on Zinc surface.Ensure vigorous stirring in Clemmensen. High dilution helps.
Low Yield (Wolff-Kishner) Azine formation.Use excess Hydrazine hydrate.[4] Ensure temperature reaches

to drive

loss.

Workflow Visualization

Workflow Setup Reaction Setup (Choose Protocol A, B, or C) Monitor In-Process Control (IPC) TLC/HPLC Setup->Monitor Reflux/Stir Decision Ketone Peak Gone? Monitor->Decision Decision->Setup No (Adjust Temp/Time) Workup Workup & Extraction Decision->Workup Yes Purification Recrystallization (Hexane/EtOAc) Workup->Purification

Figure 2: General operational workflow for the reduction process.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Clemmensen and Wolff-Kishner reductions).

  • Martin, E. L. (1943). The Clemmensen Reduction.[2][6][7][8][9][10] Organic Reactions, 1, 155. (Foundational review of the mechanism and scope).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Source for Pd/C hydrogenolysis conditions).

  • Huang-Minlon. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487–2488. (The specific high-temp protocol).

  • Burckhalter, J. H., & Campbell, J. R. (1951). 5-(2-Methoxyphenyl)valeric acid synthesis via Friedel-Crafts and Clemmensen. Journal of Organic Chemistry.

Sources

Scalable production of 5-(2-Methoxyphenyl)-5-oxovaleric acid for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Regioselective Production of 5-(2-Methoxyphenyl)-5-oxovaleric Acid

Executive Summary

Target Molecule: 5-(2-Methoxyphenyl)-5-oxovaleric acid (CAS: 105253-92-7) Primary Application: Intermediate for neurokinin antagonists, indole synthesis, and polycyclic pharmaceutical scaffolds.[1]

The Challenge: Standard industrial synthesis of aryl-keto acids typically employs Friedel-Crafts acylation. However, reacting anisole with glutaric anhydride using Lewis acids (e.g.,


) yields predominantly the para -isomer (>90% regioselectivity toward position 4), rendering it unsuitable for producing the ortho  (2-position) target efficiently. Separation of the minor ortho isomer is yield-destructive and cost-prohibitive.

The Solution: This protocol details a regioselective Grignard coupling route . By utilizing 2-bromoanisole as the starting material, we lock the regiochemistry at the onset. The resulting 2-methoxyphenylmagnesium bromide is reacted with glutaric anhydride under controlled conditions to exclusively yield the target ortho-isomer. This method ensures >98% isomeric purity and is scalable from gram to kilogram batches.

Strategic Analysis: Route Selection

FeatureFriedel-Crafts Acylation (Standard)Grignard Coupling (Recommended)
Reagents Anisole + Glutaric Anhydride +

2-Bromoanisole + Mg + Glutaric Anhydride
Regioselectivity Poor (Favors para-isomer ~9:1)Perfect (100% ortho-isomer retention)
Purification Difficult isomer separation requiredAcid-Base extraction (High efficiency)
Scalability High (but low yield for ortho)High (Linear scalability)
Atom Economy Moderate (Stoichiometric Lewis Acid waste)Moderate (Mg salt waste)

Detailed Experimental Protocol

Phase 1: Preparation of 2-Methoxyphenylmagnesium Bromide

Safety Note: Grignard reagents are moisture-sensitive and pyrophoric. All glassware must be oven-dried (


) and purged with Nitrogen/Argon.

Reagents:

  • 2-Bromoanisole (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Iodine (Catalytic crystal)

  • THF (Anhydrous, stabilized)

Step-by-Step:

  • Activation: Charge a 3-neck reactor with Mg turnings. Dry stir under vacuum/heat for 20 mins to expose fresh metal surface. Cool to room temperature (RT) under

    
    .
    
  • Initiation: Add minimal THF to cover Mg. Add a crystal of Iodine. Add 5% of the total 2-Bromoanisole volume. Heat locally with a heat gun or warm water bath until the iodine color fades and reflux initiates (indicating Grignard formation).

  • Propagation: Dilute the remaining 2-Bromoanisole with THF (1:4 v/v). Add this solution dropwise to the reactor, maintaining a gentle reflux solely via the exotherm.

    • Critical Parameter: If reflux stops, stop addition and reheat. Accumulation of unreacted halide can lead to a runaway reaction.

  • Completion: After addition, reflux externally for 1 hour. Cool to

    
    .
    
Phase 2: Nucleophilic Acyl Substitution (The Coupling)

Mechanism: The Grignard reagent attacks the anhydride carbonyl. The resulting carboxylate anion protects the ketone from a second Grignard attack (preventing tertiary alcohol formation).

Reagents:

  • Glutaric Anhydride (1.2 equiv) - Excess ensures mono-addition.

  • THF (Anhydrous)

Step-by-Step:

  • Dissolution: In a separate vessel, dissolve Glutaric Anhydride in THF. Cool to

    
    .
    
  • Inverse Addition: Transfer the cooled (

    
    ) Grignard solution via cannula into the Glutaric Anhydride solution slowly over 45-60 minutes.
    
    • Why Inverse? Adding Grignard to the anhydride ensures the anhydride is always in excess, minimizing double-addition side products.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT and stir for 3 hours.
    
Phase 3: Workup and Purification (Acid-Base Cycle)

This step leverages the carboxylic acid moiety to separate the product from neutral impurities (unreacted anisole, dimers).

  • Quench: Cool mixture to

    
    . Slowly add 
    
    
    
    until pH < 2. (Caution: Exothermic).
  • Extraction: Extract the aqueous phase with Ethyl Acetate (

    
    ). Combine organic layers.
    
  • Base Extraction (Purification): Extract the organic layer with saturated

    
     solution (
    
    
    
    ).
    • Chemistry: The target keto-acid moves to the aqueous phase as the sodium salt. Neutral impurities stay in the organic phase.

  • Isolation: Wash the combined aqueous basic extracts with fresh Ethyl Acetate (discard organics). Acidify the aqueous phase carefully with conc. HCl to pH 1.

    • Result: The product will precipitate as a solid or oil out.

  • Crystallization: Filter the solid or extract the oil into DCM, dry over

    
    , and concentrate. Recrystallize from Toluene/Heptane or Ethanol/Water to yield off-white crystals.
    

Visualization of Workflow

Figure 1: Synthetic Pathway & Logic

G cluster_0 Phase 1: Grignard Formation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Workup Start 2-Bromoanisole (Ortho-locked precursor) Grignard 2-Methoxyphenyl- magnesium bromide Start->Grignard Activation Mg Mg / THF (Initiation with I2) Mg->Grignard Intermediate Carboxylate Intermediate Grignard->Intermediate Nucleophilic Attack (Inverse Addition) Anhydride Glutaric Anhydride (Excess, -10°C) Anhydride->Intermediate Quench Acid Quench (HCl) Intermediate->Quench BaseExt NaHCO3 Extraction (Removes Neutrals) Quench->BaseExt Acidify Re-acidification (Precipitation) BaseExt->Acidify Product 5-(2-Methoxyphenyl)- 5-oxovaleric acid Acidify->Product

Caption: Step-by-step reaction flow ensuring regiospecificity via Grignard formation and purification via acid-base extraction.

Quality Control & Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to white crystalline solid
Purity HPLC (C18, ACN/Water)

Isomeric Purity

-NMR
No detectable para-isomer (look for AA'BB' vs ABCD splitting)
Identity MS (ESI-)

Da
Melting Point Capillary

(Typical for crude), Recryst. may vary

NMR Diagnostic (CDCl3):

  • Ortho-Isomer: Aromatic region shows 4 distinct protons (ABCD system). Key shift: Doublet of doublets at

    
     ppm (H-6, adjacent to ketone).
    
  • Para-Isomer (Impurity): Symmetric AA'BB' system (two doublets).

Troubleshooting Guide

  • Issue: Low yield during Grignard formation.

    • Cause: Wet solvent or inactive Mg.

    • Fix: Use Karl-Fischer titration to ensure THF water content < 50 ppm. Mechanically crush Mg turnings under

      
       before use.
      
  • Issue: Presence of "dimer" (2,2'-dimethoxybiphenyl).

    • Cause: Coupling of Grignard with starting bromide.[2]

    • Fix: Add bromide solution slower; maintain gentle reflux. This impurity is neutral and will be removed during the

      
       wash.
      
  • Issue: Double addition product (Tertiary alcohol).

    • Cause: Temperature too high during coupling or incorrect addition order.

    • Fix: Strictly maintain

      
      . Always add Grignard to  the Anhydride (Inverse Addition).
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard reactivity with anhydrides).
  • ChemicalBook. (2025). 5-(2-Methoxyphenyl)-5-oxovaleric acid Product Entry. Retrieved from

  • PubChem. (2025). 2-Methoxyphenylmagnesium bromide Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 2-Methoxyphenylmagnesium bromide 1.0 M in THF. Retrieved from

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Friedel-Crafts acylation of anisole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedel-Crafts Acylation of Anisole

Welcome to the technical support center for the Friedel-Crafts acylation of anisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone reaction. Here, we will dissect common challenges that lead to low yields and provide field-proven, in-depth troubleshooting strategies to enhance the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedel-Crafts acylation of anisole, and why is it important?

A1: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] In the context of anisole, it involves the introduction of an acyl group (R-C=O) onto the aromatic ring, typically at the para position due to the directing effect of the methoxy group.[3] The reaction is initiated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which reacts with an acylating agent (like an acyl chloride or anhydride) to form a highly reactive acylium ion electrophile.[2][4] This electrophile is then attacked by the electron-rich anisole ring. A key advantage over Friedel-Crafts alkylation is that the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to a more predictable product.[5][6] Furthermore, the resulting ketone product is less reactive than anisole, which prevents polysubstitution.[6][7]

Q2: My reaction yields are consistently low. What are the most probable causes?

A2: Low yields in the Friedel-Crafts acylation of anisole can often be attributed to a few critical factors:

  • Catalyst Deactivation: The Lewis acid catalyst is extremely sensitive to moisture. Any water present in the reagents or glassware will react with and deactivate the catalyst.

  • Substrate/Reagent Purity: Impurities in the anisole, acylating agent, or solvent can lead to side reactions or inhibit the catalyst.

  • Incorrect Stoichiometry: A stoichiometric amount of the Lewis acid is often required because it forms a complex with the product ketone, effectively removing it from the catalytic cycle.[1]

  • Suboptimal Reaction Temperature: The reaction is exothermic.[8] Poor temperature control can lead to side reactions or degradation of starting materials.

  • Demethylation of Anisole: Strong Lewis acids like AlCl₃ can sometimes demethylate the methoxy group of anisole, especially at elevated temperatures, leading to the formation of phenol and subsequent undesired side products.[9][10]

Q3: Can I use a catalytic amount of Lewis acid?

A3: Generally, no. The ketone product formed is a Lewis base and will form a stable complex with the Lewis acid catalyst.[1] This complexation removes the catalyst from the reaction mixture, halting the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid relative to the limiting reagent is typically necessary for the reaction to go to completion.

Detailed Troubleshooting Guides

Issue 1: The reaction fails to initiate or proceeds very slowly.

This is a common issue often related to the activity of the Lewis acid catalyst.

Root Cause Analysis and Solutions:

  • Moisture Contamination: The primary suspect is water.

    • Protocol: Ensure all glassware is oven-dried immediately before use. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent. Anhydrous Lewis acids should be handled quickly in a glove box or under a positive pressure of inert gas.

  • Poor Quality Lewis Acid: The Lewis acid may have degraded upon storage.

    • Protocol: Use a fresh bottle of the Lewis acid or purify the existing stock. For example, AlCl₃ can be sublimed to remove any hydrated impurities.

  • Insufficient Catalyst Loading: As mentioned, a stoichiometric amount is crucial.

    • Protocol: Re-evaluate your calculations. Ensure you are using at least one equivalent of the Lewis acid for every equivalent of the acylating agent.

Troubleshooting Workflow: Catalyst and Reagent Integrity

Start Low or No Conversion Check_Moisture Verify Anhydrous Conditions (Oven-dried glassware, dry solvents) Start->Check_Moisture Check_Catalyst Assess Catalyst Quality (Fresh bottle? Proper storage?) Start->Check_Catalyst Check_Stoichiometry Confirm Stoichiometry (>= 1 equivalent of Lewis Acid?) Start->Check_Stoichiometry Solution_Dry Implement Strict Anhydrous Techniques Check_Moisture->Solution_Dry Solution_Catalyst Use Fresh or Purified Lewis Acid Check_Catalyst->Solution_Catalyst Solution_Stoichiometry Adjust Lewis Acid Loading Check_Stoichiometry->Solution_Stoichiometry Success Improved Yield Solution_Dry->Success Solution_Catalyst->Success Solution_Stoichiometry->Success

Caption: Decision tree for troubleshooting reaction initiation failure.

Issue 2: Formation of a dark, tarry reaction mixture and multiple products.

This often indicates side reactions are dominating, likely due to poor temperature control or incorrect reagent addition.

Root Cause Analysis and Solutions:

  • Exothermic Reaction and Temperature Control: The Friedel-Crafts acylation is exothermic.[8] If the temperature is not controlled, side reactions, including polymerization and degradation, can occur.

    • Protocol: The reaction should be cooled in an ice bath, especially during the addition of the Lewis acid and the acylating agent. The acylating agent should be added dropwise to the mixture of anisole and Lewis acid in the solvent to maintain a controlled reaction rate.[11]

  • Order of Addition: The order in which reagents are mixed can significantly impact the outcome.

    • Protocol: The standard and generally most effective procedure is to first dissolve the anisole and the acylating agent in the solvent, cool the mixture, and then slowly add the Lewis acid. An alternative, also effective, is to add a solution of anisole to a pre-formed complex of the Lewis acid and acylating agent.[11]

Experimental Protocol: Optimized Friedel-Crafts Acylation of Anisole

  • To a 100 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anisole (10.8 g, 0.1 mol) and anhydrous dichloromethane (40 mL).

  • Cool the flask in an ice-water bath.

  • Slowly add anhydrous aluminum chloride (14.7 g, 0.11 mol) in portions with stirring.

  • Once the addition of AlCl₃ is complete, add acetyl chloride (7.9 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • To quench the reaction, carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Separate the organic layer, wash with 5% NaOH solution followed by water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product.[11]

Issue 3: The desired para-isomer is contaminated with the ortho-isomer.

While the para product is sterically and electronically favored, the formation of the ortho isomer can occur.

Root Cause Analysis and Solutions:

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity.

    • Protocol: Running the reaction at lower temperatures (e.g., 0°C to room temperature) generally favors the formation of the thermodynamically more stable para isomer.

  • Choice of Lewis Acid and Solvent: The nature of the catalyst and solvent can influence the ortho/para ratio.

    • Insight: Bulky Lewis acid-solvent complexes can sterically hinder attack at the ortho position, thus increasing the selectivity for the para product. While AlCl₃ is common, other Lewis acids like FeCl₃ or milder catalysts in specific solvent systems can be explored to optimize selectivity.[12][13]

Comparative Data: Lewis Acid Performance

Lewis AcidAcylating AgentSolventTemperatureYield (%)ortho:para RatioReference
AlCl₃Propionyl chlorideDichloromethaneRoom TempHighPredominantly para[12]
AlCl₃Acetic anhydrideDichloromethaneNot Specified85.7Predominantly para[3]
FeCl₃Propionyl chlorideDichloromethaneRoom TempNot SpecifiedNot Specified[12]

This table illustrates that while different Lewis acids can be effective, AlCl₃ is well-documented to provide high yields of the predominantly para isomer.[3][12]

Mechanism Visualization: Formation of the Acylium Ion

cluster_0 Acyl Chloride + Lewis Acid cluster_1 Formation of Acylium Ion R-C(=O)Cl R-C(=O)Cl Complex R-C(=O)-Cl⁺-Al⁻Cl₃ R-C(=O)Cl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium [R-C≡O⁺ ↔ R-C⁺=O] Complex->Acylium AlCl4- AlCl₄⁻ Complex->AlCl4-

Caption: Generation of the resonance-stabilized acylium ion electrophile.

References

  • University of Toronto. (n.d.). Friedel-Crafts Acylation of Anisole.
  • Quora. (2018). Which acid is used in the Friedel-Crafts reaction?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Course Hero. (2006). Friedel-Crafts Acylation of Anisole.
  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • ResearchGate. (2009). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved from [Link]

  • RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BenchChem. (2025). Optimization of reaction conditions for Friedel-Crafts acylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • JoVE. (2025). Limitations of Friedel–Crafts Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • IJSTM. (n.d.). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION.
  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • RSC Advances. (n.d.). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites.
  • Vaia. (2023). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]

  • Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). Retrieved from [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 5-(2-Methoxyphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive troubleshooting and optimization framework for the recrystallization of 5-(2-Methoxyphenyl)-5-oxovaleric acid (also known as 4-(2-methoxybenzoyl)butyric acid).

Compound Profile:

  • IUPAC Name: 5-(2-Methoxyphenyl)-5-oxopentanoic acid

  • Common Name: 4-(2-methoxybenzoyl)butyric acid

  • CAS Number: 105253-92-7

  • Chemical Class: Aryl Keto-Acid (Friedel-Crafts Acylation Product)

  • Molecular Weight: 222.24 g/mol

Part 1: Executive Summary & Solvent Selection

Q: What are the best solvent systems for recrystallizing this compound?

A: Based on the polarity profile (hydrophilic carboxylic acid/ketone + lipophilic methoxy-aryl ring), the following solvent systems are recommended. The choice depends on the impurity profile.

Solvent System Type Ratio (v/v) Best For... Mechanism
Ethanol / Water Binary70:30 to 90:10General Purification High solubility in hot EtOH; water acts as a strong anti-solvent to force precipitation upon cooling.
Ethyl Acetate / Heptane Binary1:2 to 1:4Removing Polar Impurities The compound dissolves in hot EtOAc; Heptane reduces solubility of non-polar byproducts while precipitating the product.
Toluene Single100%Removing Tarry/Oily Residues Excellent for separating the product from non-polar tars. Note: Product may have low solubility in cold toluene.
Acetone Single100% (with cooling)High Purity Requirements Similar to the fluoro-analog protocol; dissolve in hot acetone and chill to -10°C.
Q: Why is my product "oiling out" instead of crystallizing?

A: Oiling out occurs when the compound separates as a liquid droplet phase before crystallizing. This is common with aryl keto-acids due to their moderate melting points and conformational flexibility. Immediate Fix:

  • Reheat the mixture until the oil dissolves.

  • Add more solvent (dilute the solution slightly).

  • Seed the solution with a tiny crystal of pure product at a temperature just below the oiling point.

  • Cool Slower: Insulate the flask to prevent rapid temperature drops.

Part 2: Detailed Experimental Protocol

Standard Recrystallization Workflow (Ethanol/Water System)

Validation: This method leverages the "hydrophobic effect" to push the aryl core out of solution as temperature drops.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add 95% Ethanol (approx. 5-7 mL per gram of solid).

    • Heat to boiling (steam bath or heating block set to 85°C) with stirring.

    • Checkpoint: If solid remains, add ethanol in 1 mL increments until fully dissolved.

  • Filtration (Optional but Recommended):

    • If the solution is dark or contains particulate matter, perform a hot filtration through a pre-warmed glass funnel or Celite pad to remove insoluble impurities.

  • Crystallization Induction:

    • Remove from heat.[1]

    • While still hot, add warm distilled water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to clear the solution (restore transparency).

  • Controlled Cooling:

    • Allow the flask to cool to room temperature undisturbed (approx. 30-60 mins).

    • Critical Step: Once crystals appear, transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter using a Büchner funnel.

    • Wash the cake with cold Ethanol/Water (50:50 mixture).

    • Dry under vacuum at 40-50°C. Note: Avoid high heat (>60°C) to prevent potential cyclization or decarboxylation.

Part 3: Troubleshooting & Decision Logic

Interactive Decision Matrix (Graphviz)

RecrystallizationLogic Start Start: Crude 5-(2-Methoxyphenyl)-5-oxovaleric acid CheckImpurity Analyze Impurity Profile Start->CheckImpurity PolarImpurities High Polar Impurities (Salts, Acids) CheckImpurity->PolarImpurities NonPolarImpurities Non-Polar Impurities (Tars, Unreacted Anisole) CheckImpurity->NonPolarImpurities Unknown Unknown / General CheckImpurity->Unknown SolventA System A: Ethyl Acetate / Heptane (Wash out polars) PolarImpurities->SolventA SolventB System B: Toluene (Leave tars behind) NonPolarImpurities->SolventB SolventC System C: Ethanol / Water (Standard) Unknown->SolventC OilingOut Issue: Product Oils Out? SolventA->OilingOut SolventB->OilingOut SolventC->OilingOut FixOil Fix: Reheat, Dilute, Seed OilingOut->FixOil Yes Success Pure Crystalline Solid OilingOut->Success No FixOil->Success

Caption: Decision tree for selecting the optimal solvent system based on impurity type.

Part 4: Scientific Rationale & FAQs

Q: Can I use Acetone like with the fluoro-analog?

A: Yes. The 4-fluoro analog (4-(4-fluorobenzoyl)butyric acid) is structurally very similar and is often recrystallized from acetone or dichloromethane [1]. However, the 2-methoxy group in your compound introduces steric bulk at the ortho position, which may lower the melting point compared to the para-fluoro analog. If using acetone, you may need to cool the solution significantly (to -10°C or -20°C) to achieve good recovery yields.

Q: Are there stability concerns during heating?

A: Generally, yes. Gamma- and delta-keto acids can undergo cyclization to form enol lactones or lactols under dehydrating conditions (high heat + acid catalysis).

  • Precaution: Do not reflux for extended periods (hours) without reason.

  • Precaution: Ensure the solvent is neutral. Avoid using acidic water or acidified solvents unless specifically neutralizing a salt form.

Q: How do I remove colored impurities?

A: If the crystals remain yellow or brown after the first pass:

  • Dissolve the compound in the hot solvent.

  • Add Activated Carbon (0.1 - 0.5 wt%).

  • Stir for 5-10 minutes at boiling.

  • Hot Filter through Celite to remove the carbon.

  • Proceed with crystallization.

References

  • ChemicalBook. (n.d.). 4-(4-Fluorobenzoyl)butyric acid Synthesis and Properties. Retrieved from

  • PubChem. (2025).[2][3] 5-(2-Methoxyphenyl)-5-oxovaleric acid (Compound Summary). National Library of Medicine. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich. (n.d.). Product Specification: 4-(2,5-Dimethoxyphenyl)butyric acid. Retrieved from

Sources

Preventing cyclization side reactions during 5-aryl-5-oxovaleric acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Cyclization Side Reactions

Welcome to the technical support center for the synthesis of 5-aryl-5-oxovaleric acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The formation of 5-aryl-5-oxovaleric acids, key intermediates in the synthesis of various pharmaceuticals and biologically active molecules, is often accomplished through Friedel-Crafts acylation of an aromatic compound with glutaric anhydride. While effective, this method is frequently complicated by intramolecular cyclization reactions, leading to undesired tetralone byproducts and reduced yields of the target linear ketoacid.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize these side reactions and maximize the success of your synthesis.

Troubleshooting Guide & FAQs

Here, we address common issues encountered during the synthesis of 5-aryl-5-oxovaleric acids, with a focus on preventing the formation of cyclized byproducts.

FAQ 1: My primary side product is a tetralone derivative. What is causing this cyclization?

Answer: The formation of a tetralone byproduct is a classic example of an intramolecular Friedel-Crafts acylation. This occurs when the initially formed 5-aryl-5-oxovaleric acid undergoes a subsequent, undesired ring-closing reaction. The carboxylic acid moiety of the linear product can be activated by the Lewis acid catalyst (e.g., AlCl₃) to form an acylium ion. This electrophile can then attack the electron-rich aromatic ring, leading to the formation of a six-membered ring and the tetralone byproduct. The propensity for this side reaction is highly dependent on the reaction conditions and the electronic nature of the aromatic substrate.

FAQ 2: How does the choice of Lewis acid impact the extent of cyclization?

Answer: The strength and stoichiometry of the Lewis acid are critical factors.

  • Strong Lewis Acids (e.g., AlCl₃): While highly effective for the initial intermolecular acylation, strong Lewis acids like aluminum chloride can also potently activate the carboxylic acid of the product for the subsequent intramolecular cyclization. Using a stoichiometric amount of AlCl₃ is often necessary because the catalyst complexes with the ketone product, rendering it inactive for further reactions.[1] However, this also increases the likelihood of the cyclization side reaction.

  • Milder Lewis Acids: In some cases, employing milder Lewis acids such as FeCl₃ or ZnCl₂ can reduce the rate of the intramolecular cyclization. However, this may also decrease the rate of the desired intermolecular reaction, requiring longer reaction times or higher temperatures, which could in turn favor the cyclization. Careful optimization is key.

FAQ 3: Can reaction temperature be used to control the cyclization?

Answer: Yes, temperature control is a crucial parameter.

  • Lower Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally disfavors the intramolecular cyclization, which often has a higher activation energy than the initial intermolecular acylation.

  • Higher Temperatures: Increased temperatures can provide the necessary energy to overcome the activation barrier for the cyclization, leading to a higher proportion of the tetralone byproduct.

It is advisable to start with lower temperatures and slowly warm the reaction mixture only if the initial acylation is sluggish.

FAQ 4: My aromatic substrate is highly activated. Am I more likely to see cyclization?

Answer: Yes, highly activated aromatic rings are more susceptible to the intramolecular Friedel-Crafts acylation. Electron-donating groups on the aromatic ring increase its nucleophilicity, making it more reactive towards the electrophilic acylium ion generated from the carboxylic acid of the linear product. This increased reactivity facilitates the undesired ring-closing reaction. For such substrates, using milder reaction conditions (lower temperature, less reactive Lewis acid) is particularly important.

FAQ 5: Are there alternative synthetic strategies that avoid this cyclization issue altogether?

Answer: Yes, if cyclization remains a persistent issue, alternative synthetic routes can be explored. One common strategy is to use a different acylating agent where the potential for intramolecular reaction is blocked or minimized. For example, using a protected form of glutaric acid, such as a monoester monoacid chloride, can prevent the formation of the reactive acylium ion from the carboxylic acid end. After the Friedel-Crafts acylation, the protecting group can be removed to yield the desired 5-aryl-5-oxovaleric acid.

Another approach involves a different bond-forming strategy, such as a cross-coupling reaction, although this is often a longer synthetic route.

Experimental Protocols & Methodologies

Protocol 1: Optimized Friedel-Crafts Acylation to Minimize Cyclization

This protocol is designed to favor the formation of the linear 5-aryl-5-oxovaleric acid by carefully controlling the reaction conditions.

Materials:

  • Aromatic Substrate

  • Glutaric Anhydride

  • Aluminum Chloride (AlCl₃)

  • Nitrobenzene or Dichloromethane (solvent)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate solution, saturated

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate and the solvent (e.g., nitrobenzene). Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. Ensure the temperature does not rise significantly during the addition.

  • Acylating Agent Addition: Dissolve glutaric anhydride in a minimal amount of the reaction solvent and add it to the dropping funnel. Add the glutaric anhydride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be allowed to rise to room temperature gradually.

  • Workup: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. If a chlorinated solvent was used, separate the organic layer. If nitrobenzene was used, it can be removed by steam distillation, or the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution to extract the acidic product. Acidify the aqueous bicarbonate layer with HCl to precipitate the 5-aryl-5-oxovaleric acid. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Data Summary: Key Reaction Parameters
ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureMinimizes the rate of the intramolecular cyclization side reaction.
Lewis Acid AlCl₃ (stoichiometric)A stoichiometric amount is required as it complexes with the product ketone.[1]
Solvent Nitrobenzene, DichloromethaneInert solvents that are suitable for Friedel-Crafts reactions.
Workup Acidic quench followed by basic extractionSeparates the acidic product from neutral starting materials and byproducts.
Visualization of the Reaction Pathway

Below is a diagram illustrating the desired reaction pathway and the competing cyclization side reaction.

reaction_pathway A Aromatic Substrate + Glutaric Anhydride B Intermolecular Friedel-Crafts Acylation A->B AlCl3 C 5-Aryl-5-Oxovaleric Acid (Desired Product) B->C D Intramolecular Friedel-Crafts Acylation C->D AlCl3, Heat E Tetralone Byproduct (Side Product) D->E

Caption: Reaction scheme showing the desired synthesis and the side reaction.

References

  • Ashenhurst, J. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Published May 17, 2018. Available at: [Link]

  • The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Published December 28, 2016. Available at: [Link]

  • Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Green and Sustainable Chemistry, 10, 18-23. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

Sources

Technical Support Guide: Overcoming Solubility Challenges for 5-(2-Methoxyphenyl)-5-oxovaleric acid in NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for dissolving 5-(2-Methoxyphenyl)-5-oxovaleric acid for high-quality Nuclear Magnetic Resonance (NMR) analysis. We will move from fundamental solvent selection to advanced techniques, explaining the scientific rationale behind each step to ensure both spectral quality and data integrity.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm starting my analysis of 5-(2-Methoxyphenyl)-5-oxovaleric acid. Which deuterated solvent should I try first?

A1: Initial Solvent Selection Strategy

The molecular structure of 5-(2-Methoxyphenyl)-5-oxovaleric acid contains both non-polar (aromatic ring, aliphatic chain) and polar (ketone, carboxylic acid) functional groups. This amphiphilic nature means its solubility can be challenging. A logical first step is to test solubility in a small range of common deuterated solvents with varying polarities.

Recommended Starting Solvents:

  • Chloroform-d (CDCl₃): A good first choice for many organic molecules due to its ability to dissolve a wide range of non-polar to moderately polar compounds.[1] However, the highly polar carboxylic acid group may limit solubility.

  • Acetone-d₆: A moderately polar aprotic solvent that can be a good intermediate choice if CDCl₃ fails.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): A highly polar aprotic solvent, often excellent for dissolving polar compounds and those capable of hydrogen bonding.[1] Given the carboxylic acid, DMSO-d₆ is a strong candidate.

Experimental Approach: Begin by attempting to dissolve approximately 5-10 mg of your compound in 0.6-0.7 mL of the chosen solvent in a small vial before transferring it to the NMR tube.[2][3] This allows you to assess solubility and use techniques like gentle warming or vortexing to aid dissolution.[3]

Solvent Abbreviation Relative Polarity Typical Residual ¹H Shift (ppm) Boiling Point (°C) Suitability for 5-(2-Methoxyphenyl)-5-oxovaleric acid
Chloroform-dCDCl₃Non-Polar7.2661Possible, but may be limited by the carboxylic acid group.
Acetone-d₆(CD₃)₂COPolar Aprotic2.0556Good candidate, offers intermediate polarity.
Dimethyl Sulfoxide-d₆DMSO-d₆Highly Polar Aprotic2.50189Excellent candidate, especially for polar compounds.[1]
Methanol-d₄CD₃ODPolar Protic3.31, 4.87 (OH)65Possible, but the acidic proton will exchange with the -OD group.
Deuterium OxideD₂OHighly Polar Protic~4.79101Poor, unless the compound is deprotonated to its salt form.
(Note: Chemical shifts can vary with temperature and concentration.[4][5])
Q2: My compound shows poor solubility in standard neutral solvents like CDCl₃ and even DMSO-d₆. What is the most common reason and the next logical step?

A2: Leveraging the Carboxylic Acid for Solubility Enhancement

The primary reason for poor solubility in neutral organic solvents is the carboxylic acid functional group. In the solid state and in non-polar solvents, carboxylic acids often form stable, hydrogen-bonded dimers, which can significantly reduce their solubility.[6]

The most effective strategy to overcome this is through pH adjustment . By deprotonating the carboxylic acid, you convert it into its corresponding carboxylate salt. This ionic form is significantly more polar and, therefore, much more soluble in polar solvents like DMSO-d₆ or Deuterium Oxide (D₂O). The predicted pKa of a similar compound is approximately 4.60, indicating it is a weak acid that is readily deprotonated by a mild base.[7]

The chemical transformation is as follows: R-COOH (sparingly soluble) + Base → R-COO⁻ (highly soluble salt) + H-Base⁺

This is a standard technique used not only for NMR but also in drug formulation to enhance aqueous solubility.[8]

Q3: How do I correctly prepare an NMR sample using pH adjustment?

A3: Protocol for Preparing a Basic NMR Sample

This protocol details the steps to dissolve 5-(2-Methoxyphenyl)-5-oxovaleric acid by converting it to its carboxylate salt in situ.

Materials:

  • 5-(2-Methoxyphenyl)-5-oxovaleric acid (5-15 mg)

  • DMSO-d₆ or D₂O (0.7 mL)

  • Sodium deuteroxide (NaOD) in D₂O (e.g., 1 M solution) or a small crystal of sodium bicarbonate (NaHCO₃).

  • Vial and Pasteur pipette

  • NMR tube

Step-by-Step Protocol:

  • Weigh the Sample: Accurately weigh 5-15 mg of the compound into a clean, dry vial.

  • Add Deuterated Solvent: Add approximately 0.6 mL of DMSO-d₆ or D₂O to the vial. At this stage, the compound will likely remain as a suspension or only partially dissolve.

  • Introduce Base:

    • Using NaOD: Carefully add the NaOD solution drop by drop while gently agitating the vial. You should observe the solid dissolving as the pH increases and the salt is formed. Use only the minimum amount required to achieve full dissolution to avoid significant changes in the chemical environment.

    • Using NaHCO₃: Add a very small crystal of sodium bicarbonate. Effervescence (CO₂ release) may be observed as the acid is neutralized. Gently swirl until the solid dissolves. This is a milder approach suitable for many carboxylic acids.[8]

  • Ensure Complete Dissolution: Once the solid is fully dissolved, you should have a clear, homogenous solution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean NMR tube to the appropriate height (typically 4-5 cm, or ~0.6-0.7 mL).[2][9] If any solid particles remain, filter the solution through a small plug of glass wool in the pipette.[10]

  • Acquire Spectrum: Proceed with locking, shimming, and acquiring your NMR spectrum.

Impact on the ¹H NMR Spectrum:

  • Disappearance of the Carboxylic Proton: The most significant change will be the complete disappearance of the broad singlet for the acidic proton, which typically appears between 10-12 ppm. This is because it has been removed by the base.

  • Shifts in Neighboring Protons: Protons on the carbon adjacent to the newly formed carboxylate group may experience a slight upfield shift due to the change in electronic environment.

Solubility_Workflow

Q4: Can changing the temperature of the NMR experiment help with solubility?

A4: Using Variable Temperature (VT) NMR

Yes, for many compounds, solubility increases with temperature. Variable Temperature (VT) NMR can be a powerful tool if pH modification is undesirable (e.g., if you need to observe the acidic proton).

Procedure:

  • Prepare a sample in a suitable high-boiling point solvent, such as DMSO-d₆ (b.p. 189 °C) or Toluene-d₈ (b.p. 111 °C).[11]

  • Acquire a spectrum at room temperature (e.g., 25 °C) to serve as a baseline.

  • Incrementally increase the spectrometer's probe temperature (e.g., to 40 °C, 60 °C, 80 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a spectrum.[11]

  • Monitor the spectra for improved signal intensity (indicating more dissolved material) and potentially sharper lines, as increased temperature can also overcome dynamic exchange processes.[12]

Considerations:

  • Sample Stability: Ensure your compound is stable at elevated temperatures.

  • Solvent Choice: Never heat a sample above the boiling point of the solvent. Use appropriate high-boiling point solvents.

  • NMR Tube: Always use a flame-sealed or robust screw-cap NMR tube for VT experiments to prevent solvent evaporation and potential damage to the instrument. Standard plastic caps are not sufficient.

Q5: What if pH adjustment or temperature changes are not sufficient or desirable for my experiment?

A5: Advanced Strategy - Using Co-solvents

A co-solvent system involves mixing two or more miscible deuterated solvents to create a new solvent environment with finely tuned polarity.[13][14] This can sometimes achieve solubility where single solvents fail.

Recommended Co-solvent Systems:

  • DMSO-d₆ / D₂O: For a highly polar, protic environment. Start with a 9:1 or 8:2 ratio of DMSO-d₆ to D₂O. This can help break up intermolecular hydrogen bonding.

  • CDCl₃ / CD₃OD: For a less polar environment. A small amount of methanol-d₄ (e.g., 5-10%) in chloroform-d can disrupt solute-solute interactions and improve solubility. Note that the acidic proton of your analyte will exchange with the deuterium of the CD₃OD hydroxyl group, causing the -COOH signal to disappear or broaden significantly.

Experimental Note: When using co-solvents, the residual solvent peaks in the NMR spectrum will be a composite of both solvents, and chemical shifts of your analyte may differ from those in a pure solvent.[9]

References

  • Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics. (URL: [Link])

  • Variable Temperature NMR Experiments. University of Oxford. (URL: [Link])

  • International Journal of Pharmaceutics Use of 1H NMR to facilitate solubility measurement for drug discovery compounds - Ovid. (URL: [Link])

  • NMR Sample Preparation: The Complete Guide - Organomation. (URL: [Link])

  • A pH-enhanced resolution in benchtop NMR spectroscopy - RSC Publishing. (URL: [Link])

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM. (URL: [Link])

  • Selection Guide on Deuterated Solvents for NMR - Labinsights. (URL: [Link])

  • Deuterated Solvents for NMR - Isotope Science / Alfa Chemistry. (URL: [Link])

  • NMR at Low and Ultralow Temperatures | Accounts of Chemical Research. (URL: [Link])

  • Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. (URL: [Link])

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

  • NMR Sample Preparation - Chemical Instrumentation Facility, Iowa State University. (URL: [Link])

  • NMR at Low and Ultra-Low Temperatures - PMC - NIH. (URL: [Link])

  • Variable Temperature to Improve NMR Resolution - University of Ottawa NMR Facility Blog. (URL: [Link])

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. (URL: [Link])

  • Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations | Molecular Pharmaceutics - ACS Publications. (URL: [Link])

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Chemistry - A European Journal. (URL: [Link])

  • Common NMR Solvents - Reference Data. University of Wisconsin-Madison. (URL: [Link])

  • Sample Preparation & NMR Tubes | Chemical Research Support, Weizmann Institute of Science. (URL: [Link])

  • Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? - ResearchGate. (URL: [Link])

  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. (URL: [Link])

  • Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. (URL: [Link])

Sources

Technical Support Center: Navigating the Challenges of Hygroscopic 5-Aryl-5-Oxovaleric Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully handling the hygroscopic nature of 5-aryl-5-oxovaleric acid intermediates. The propensity of these valuable synthetic building blocks to absorb atmospheric moisture can introduce significant variability and error into experimental workflows, impacting everything from accurate measurements to reaction outcomes. This guide provides in-depth, experience-driven advice to mitigate these challenges, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a 5-aryl-5-oxovaleric acid intermediate to be "hygroscopic," and why is it a concern?

A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding environment.[1] For 5-aryl-5-oxovaleric acids, which are often crystalline solids, this absorption of water can lead to several experimental complications:

  • Inaccurate Weighing: The continuous absorption of moisture can make it difficult to obtain a stable and accurate weight, leading to errors in molar calculations and reagent stoichiometry.[2]

  • Physical Changes: Moisture absorption can cause the crystalline powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), altering its physical properties and making it difficult to handle.[2][3]

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis of the compound or side reactions, compromising its purity and the outcome of subsequent synthetic steps.[2]

  • Reaction Inconsistency: In moisture-sensitive reactions, the introduction of even small amounts of water from a hygroscopic reagent can significantly impact reaction kinetics, yield, and impurity profiles.[4]

Q2: How can I determine if a specific 5-aryl-5-oxovaleric acid derivative is hygroscopic?

A2: The hygroscopic nature of a compound is influenced by its functional groups and molecular structure.[5][6] While specific data for every 5-aryl-5-oxovaleric acid derivative may not be readily available, you can look for the following indicators:

  • Supplier Information: The Safety Data Sheet (SDS) or product information page from the supplier often contains handling and storage recommendations that will indicate if a compound is hygroscopic.

  • Visual Observation: If the material appears clumpy, "wet," or sticks to the spatula, it has likely absorbed moisture.[2]

  • Analytical Testing: For critical applications, the water content can be precisely determined using Karl Fischer titration, which is considered the most accurate method for moisture determination.[7]

Q3: What are the ideal storage conditions for hygroscopic 5-aryl-5-oxovaleric acid intermediates?

A3: Proper storage is the first line of defense against moisture absorption. These compounds should be stored in:

  • Airtight Containers: Use containers with tight-fitting lids. For added protection, the container lid can be sealed with parafilm.[8][9]

  • A Dry Environment: A desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate) is the recommended storage environment.[1][10] For highly sensitive materials, storage in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is ideal.[11][12]

  • Cool and Dark Place: Storing at reduced temperatures can slow down the rate of moisture absorption and potential degradation.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Difficulty obtaining a stable weight on the analytical balance.
  • Cause: The compound is actively absorbing moisture from the atmosphere during the weighing process.[2]

  • Solutions:

    • Work Quickly and Efficiently: Minimize the time the container is open to the air.[8] Have all necessary tools and vials ready before opening the main container.

    • Use a Weighing Bottle: For more accurate measurements, use a weighing bottle with a ground glass stopper. Weigh the sealed bottle, quickly transfer the approximate amount of compound to your reaction vessel, and then reweigh the sealed bottle. The difference in weight is the amount of compound transferred.[13]

    • Controlled Environment: If possible, perform the weighing inside a glove box or a glove bag with a dry, inert atmosphere.[11] This is the most reliable method for handling highly hygroscopic materials.

Problem 2: The 5-aryl-5-oxovaleric acid appears clumped or caked.
  • Cause: The material has absorbed a significant amount of moisture due to improper storage or repeated exposure to humid air.[3]

  • Solutions:

    • Drying the Material: The compound can often be dried to restore its powdery form. A common method is drying under high vacuum at a temperature below its melting point.[4][14] The appropriate temperature and duration will depend on the thermal stability of the specific derivative.

    • Use a Fresh Container: If drying is not feasible or if the compound's integrity is a major concern, it is best to use a fresh, unopened container of the material.[2]

Problem 3: Inconsistent reaction yields or impurity profiles.
  • Cause: The variable water content of the hygroscopic intermediate is affecting a moisture-sensitive reaction.[4]

  • Solutions:

    • Anhydrous Reaction Conditions: Ensure that all glassware is thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere) and that all solvents are anhydrous.[4][12]

    • Drying the Intermediate: Before use, dry the 5-aryl-5-oxovaleric acid intermediate under vacuum as described above to ensure a consistent, low water content.[14]

    • Quantify Water Content: For highly sensitive reactions, perform Karl Fischer titration on a sample of the intermediate immediately before use to accurately determine its water content.[7] This allows for a more precise calculation of the required molar equivalents.

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic 5-Aryl-5-Oxovaleric Acid Using the "Weighing by Difference" Technique
  • Place a clean, dry weighing bottle with its stopper on an analytical balance and tare the balance.

  • Record the initial weight of the empty, sealed weighing bottle (W1).

  • In a low-humidity environment (if possible), quickly add the desired amount of the hygroscopic compound to the weighing bottle and securely replace the stopper.

  • Place the sealed weighing bottle containing the compound back on the analytical balance and record the weight (W2).

  • Quickly transfer the compound from the weighing bottle to the reaction vessel.

  • Immediately reseal the weighing bottle and place it back on the analytical balance. Record the final weight (W3).

  • The exact weight of the compound transferred to the reaction vessel is calculated as: Weight of compound = W2 - W3 .

Protocol 2: Drying a Clumped 5-Aryl-5-Oxovaleric Acid Intermediate
  • Place the clumped material in a suitable round-bottom flask or Schlenk flask.

  • Connect the flask to a high-vacuum line.

  • Slowly apply vacuum to the flask.

  • If the compound is thermally stable, gently heat the flask with a heating mantle or oil bath to a temperature below its melting point. This will accelerate the removal of water.

  • Continue drying under vacuum until the material returns to a free-flowing powder. The time required will vary depending on the amount of material and the level of moisture absorption.

  • Once dry, backfill the flask with an inert gas (e.g., nitrogen or argon) before opening it to the atmosphere.

  • Store the dried material in a desiccator or glove box.

Visualizing the Workflow

To better understand the handling process, the following diagrams illustrate the key decision points and workflows.

Hygroscopic_Handling_Workflow cluster_storage Storage cluster_weighing Weighing cluster_reaction Reaction Storage Store in Airtight Container in Desiccator Weighing Weigh Compound Stable_Weight Stable Weight? Weighing->Stable_Weight Use_in_Reaction Use in Reaction Stable_Weight->Use_in_Reaction Yes Troubleshoot_Weighing Use Weighing Bottle or Work in Glove Box Stable_Weight->Troubleshoot_Weighing No Moisture_Sensitive Moisture Sensitive? Use_in_Reaction->Moisture_Sensitive Proceed Proceed with Reaction Moisture_Sensitive->Proceed No Dry_Reagent Dry Intermediate Under Vacuum Moisture_Sensitive->Dry_Reagent Yes Start Start Start->Storage

Caption: Decision workflow for handling hygroscopic intermediates.

Water_Absorption_Mechanism Atmosphere Atmospheric Moisture (H2O) Compound Hygroscopic Compound (5-Aryl-5-Oxovaleric Acid) Atmosphere->Compound Exposure Adsorption Surface Adsorption Compound->Adsorption Absorption Bulk Absorption Adsorption->Absorption Physical_Change Physical Changes (Clumping, Caking) Absorption->Physical_Change Chemical_Change Chemical Changes (Hydrolysis, Side Reactions) Absorption->Chemical_Change

Caption: Mechanism of moisture absorption by hygroscopic compounds.

Quantitative Data Summary

The following table provides a general overview of the impact of moisture on experimental parameters. The specific values can vary significantly depending on the exact 5-aryl-5-oxovaleric acid derivative and the reaction conditions.

ParameterLow Moisture Content (<0.1%)High Moisture Content (>1%)Potential Impact
Weighing Accuracy High (Stable Reading)Low (Unstable Reading)Errors in stoichiometry
Physical Appearance Free-flowing powderClumped, caked, or oilyHandling difficulties
Reaction Yield (Moisture-Sensitive) Expected YieldReduced YieldInefficient synthesis
Impurity Profile Low/No Side ProductsIncreased Side ProductsComplicates purification

References

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.).
  • How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.).
  • How do you handle hygroscopic salts? - HepatoChem. (n.d.).
  • Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide - Benchchem. (n.d.).
  • Process for drying hygroscopic materials. (1976). Google Patents.
  • Hygroscopic Substances and Drying Agents - Stack Exchange Chemistry. (2018).
  • Mixing & Drying Hygroscopic Materials - PerMix. (2025).
  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025).
  • 5 Tips to Help Process Dry Hygroscopic Resins - Asaclean® Purging Compounds. (n.d.).
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008).
  • Tips and Tricks for Accurate Moisture Analysis in the Laboratory - Lab Pro. (n.d.).
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019).
  • How To: Store Reagents - Department of Chemistry : University of Rochester. (n.d.).
  • Preparing Anhydrous Reagents and Equipment - JoVE. (2015).
  • Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. (2010).
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level - ACP. (2022).
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2019).
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP. (2022).

Sources

Technical Support Guide: Minimizing Polymerization of Glutaric Anhydride During Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

The Core Problem: Glutaric anhydride (GA) is a 6-membered cyclic anhydride.[1] Unlike its 5-membered counterpart (succinic anhydride), GA possesses higher ring strain (approx.[1][2] 19.4 kJ/mol vs 3.3 kJ/mol for succinic), making it significantly more reactive.[1][2] In the presence of strong Lewis acids like Aluminum Chloride (


), this reactivity often diverges into two competing pathways:
  • Desired Pathway: Electrophilic aromatic substitution (Friedel-Crafts Acylation) to form

    
    -keto acids.[1][2]
    
  • Undesired Pathway: Ring-Opening Polymerization (ROP) or "tarring."[1][2]

    
     can catalyze the self-polymerization of GA into poly(glutaric anhydride) or complex oligomeric tars, especially if the aromatic substrate is sterically hindered or electron-deficient.[1]
    

The Solution Strategy: Control is achieved by strictly managing the Acylium Ion Concentration and Temperature . The protocol below prioritizes low-temperature activation to favor the kinetic product (acylation) over the thermodynamic sink (polymerization).

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the desired acylation and the side-reaction polymerization.

G GA Glutaric Anhydride (High Ring Strain) Complex Activated Acylium Complex GA->Complex + AlCl3 (Activation) Polymer Poly(glutaric anhydride) & Tars (Side Product) GA->Polymer ROP Initiated by Acylium Ion AlCl3 AlCl3 Catalyst AlCl3->Complex Product 4-Aryl-4-oxobutanoic Acid (Desired Product) Complex->Product Pathway A: Fast Attack (Low Temp, Reactive Arene) Complex->Polymer Pathway B: Self-Reaction (High Temp, Excess GA) Arene Aromatic Substrate (Nucleophile) Arene->Product

Caption: Competitive pathways in Lewis Acid-mediated acylation. Pathway A is favored by low temperature and high substrate availability.

Critical Reaction Parameters

To minimize polymerization, adhere to these specific parameters.

ParameterRecommended SpecificationScientific Rationale
Temperature 0°C to 5°C (Initial)High temperatures (>25°C) significantly increase the rate of ROP and tar formation.[1] The acylation is exothermic; heat must be removed.
Stoichiometry 2.2 - 3.0 equiv.

You need >2 equivalents: 1 eq to complex the anhydride oxygen, 1 eq to complex the product ketone.[2] Insufficient

leads to incomplete conversion; excess does not typically cause polymerization if temp is controlled.[1]
Solvent DCM or 1,2-DCE Dichloromethane (DCM) is preferred for solubility.[1][2] Nitrobenzene is a classic alternative but is hard to remove. Avoid ethers (they complex

).[1]
Addition Order Solid

to Solution
Add solid

slowly to a cooled solution of GA and the Arene. This keeps the concentration of "free" activated anhydride low relative to the substrate.

Optimized Experimental Protocol

This protocol includes Self-Validating Steps (marked with ✅) to ensure the reaction is proceeding correctly before moving to the next stage.

Phase 1: Setup & Activation
  • Drying: Flame-dry a 3-neck round bottom flask under

    
     or Ar flow. Moisture reacts with 
    
    
    
    to form HCl gas and deactivates the catalyst, leading to stalled reactions and potential oligomerization.
  • Solvation: Charge the flask with Glutaric Anhydride (1.0 equiv) and the Aromatic Substrate (1.0–1.2 equiv). Dissolve in anhydrous DCM (approx.[1] 0.2 M concentration).[1][3]

  • Cooling: Cool the mixture to 0°C using an ice bath.

Phase 2: Controlled Addition
  • Catalyst Addition: Add anhydrous Aluminum Chloride (

    
    , 2.2–2.5 equiv) portion-wise over 30–60 minutes.
    
    • Note: Expect HCl gas evolution.[1][2] Ensure proper venting.[1][2]

    • Validation: The solution should turn yellow/orange or red (formation of the acylium complex). If it turns pitch black immediately with smoke, the addition is too fast or moisture is present.[2]

Phase 3: Reaction & Quench
  • Warming: Allow the reaction to warm slowly to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC or HPLC.[1][2]

  • Quenching: Pour the reaction mixture slowly into a beaker of crushed ice/conc. HCl (approx. 10:1 ratio).[1]

    • Why? This hydrolyzes the aluminum complex. The product will likely precipitate or form an oil.

Phase 4: The "Base-Trick" Purification (Crucial Step)

This workup separates the desired keto-acid from neutral polymers/tars.[1]

  • Extraction: Extract the quenched aqueous mixture with DCM (

    
    ). Combine organics.
    
  • Base Extraction: Extract the organic layer with saturated aqueous

    
      (
    
    
    
    ).
    • Organic Layer: Contains neutral impurities (unreacted arene, polymerized anhydride , tars).[1][2] Discard (or analyze to confirm polymer removal).

    • Aqueous Layer: Contains the desired product as the carboxylate salt.

  • Acidification: Carefully acidify the aqueous

    
     layer with 6M HCl to pH ~1.
    
    • Validation: The product should precipitate as a white/off-white solid.[1]

  • Filtration: Filter the solid. Recrystallize from Ethanol/Water or Toluene if necessary.[1]

Troubleshooting Guide (Q&A)

Q1: The reaction mixture turned into a viscous black tar. Is my product lost?

  • Diagnosis: This is "Friedel-Crafts Tar," often caused by high temperatures or highly activated substrates (like phenols/anisoles) polymerizing.[1][2]

  • Fix: Repeat the experiment with stricter temperature control (keep at -10°C to 0°C). If using a highly activated substrate, consider using a milder Lewis acid like

    
     or 
    
    
    
    instead of
    
    
    .[2]

Q2: I have low yield, and the NMR shows a complex mixture of aliphatic peaks.

  • Diagnosis: Likely ROP (Ring-Opening Polymerization) of the glutaric anhydride.[1] This happens if the aromatic substrate is too sterically hindered or deactivated, leaving the activated anhydride nothing to react with but itself.

  • Fix: Increase the concentration of the aromatic substrate (use it as the solvent if possible, e.g., benzene or toluene). Ensure the

    
     is fresh and anhydrous.
    

Q3: During the bicarbonate extraction, I formed a massive emulsion.

  • Diagnosis: Aluminum salts were not fully removed during the initial acid quench, forming gelatinous

    
     at basic pH.
    
  • Fix: Ensure the initial quench uses enough HCl to keep aluminum soluble (

    
    ) before the organic separation. You can also filter the biphasic mixture through Celite® to break the emulsion.
    

Q4: Can I add the Glutaric Anhydride to the


 first? 
  • Technical Advice: It is generally safer to add

    
     to the Anhydride/Substrate mixture . Pre-mixing Anhydride and 
    
    
    
    creates a high concentration of activated acylium ions without a nucleophile (substrate) present to intercept them, drastically increasing the probability of self-polymerization.

Workup Logic Flowchart

Use this decision tree to ensure purity and remove polymerized side-products.

Workup Start Crude Reaction Mixture (Quenched with Ice/HCl) Extract Extract with DCM Start->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product + Polymers + Arene) PhaseSep->OrgLayer AqLayer Acidic Aqueous Layer (Al salts) PhaseSep->AqLayer BaseWash Extract with Sat. NaHCO3 OrgLayer->BaseWash DiscardAq Discard AqLayer->DiscardAq PhaseSep2 Phase Separation BaseWash->PhaseSep2 OrgTrash Organic Layer (Contains Polymers/Tars) PhaseSep2->OrgTrash Neutral Impurities AqProduct Aqueous Layer (Contains Product as Salt) PhaseSep2->AqProduct Product (R-COO-) Acidify Acidify with HCl to pH 1 AqProduct->Acidify Precipitate Precipitate & Filter (Pure Keto-Acid) Acidify->Precipitate

Caption: The "Base-Trick" purification strategy leverages the acidity of the product to separate it from neutral polymers.[1]

References

  • Friedel-Crafts Acylation with Anhydrides . Organic Chemistry Portal. Available at: [Link][1]

  • Glutaric Anhydride Properties & Reactivity . PubChem. Available at: [Link][1]

  • Reaction of Glutaric Anhydride with Aromatics (Org. Syn. Procedure) . Organic Syntheses, Coll.[1][2][4] Vol. 4, p.776.[1][2] Available at: [Link][1]

  • Gelation and Polymerization of Glutaric Anhydride . Biomacromolecules (ACS).[1] Available at: [Link][1]

Sources

Technical Support Center: Alternative Lewis Acid Catalysts for Anisole Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for anisole acylation. This center is designed for researchers, chemists, and drug development professionals who are seeking robust and efficient alternatives to traditional Friedel-Crafts catalysts. We will explore common challenges, provide detailed troubleshooting guides, and present validated protocols for modern, environmentally benign catalytic systems.

Section 1: Understanding the Fundamentals & Common Pitfalls

This section addresses foundational questions and common issues encountered during the acylation of anisole, regardless of the catalyst system employed.

Frequently Asked Questions (FAQs)

Q1: Why are traditional Lewis acids like aluminum chloride (AlCl₃) often required in stoichiometric amounts?

In contrast to truly catalytic reactions, the Friedel-Crafts acylation using strong Lewis acids like AlCl₃ necessitates stoichiometric or even excess amounts of the catalyst.[1] The primary reason is the formation of a stable complex between the Lewis basic ketone product and the AlCl₃ catalyst.[1] This complexation is often irreversible under the reaction conditions, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[1] Consequently, a large quantity of the catalyst is consumed, leading to significant waste and challenging aqueous workups.[2]

Q2: My anisole acylation is showing poor regioselectivity, yielding a mixture of ortho and para isomers. How can this be controlled?

The methoxy group (-OCH₃) of anisole is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.[3][4][5] While electronic effects favor both positions, the para position is sterically less hindered, often making it the major product. However, achieving high para-selectivity is a common challenge. The choice of catalyst is paramount for controlling regioselectivity. Shape-selective catalysts, such as zeolites, can sterically hinder the formation of the bulkier ortho isomer within their porous structures, leading to excellent selectivity for the para product.[6][7]

Q3: What is the correct procedure for quenching a reaction that uses a stoichiometric amount of AlCl₃?

Quenching a traditional Friedel-Crafts acylation must be done with extreme caution. The unreacted AlCl₃ and its complex with the ketone product react violently and exothermically with water.[8] The standard and safest procedure is to pour the reaction mixture slowly into a beaker containing crushed ice or an ice-water slurry.[3][9] Using ice serves two critical purposes: it controls the high heat of reaction, preventing the boiling of low-boiling point solvents like dichloromethane, and it provides the water needed to decompose the aluminum complexes, liberating the ketone product.[8][9]

Q4: My reaction is sluggish or fails to reach completion. What are the likely causes?

Several factors can contribute to a failed or incomplete reaction:

  • Catalyst Deactivation: Many Lewis acids are extremely sensitive to moisture. Any water present in the reagents or solvent will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to activate the acylating agent. For example, while milder Lewis acids are desirable, they may not be effective for less reactive aromatic systems.

  • Poor Reagent Quality: Degradation of the acylating agent (e.g., acetic anhydride) or impurities in the anisole can inhibit the reaction.

  • Substrate Deactivation: The aromatic ring should not possess deactivating functional groups (e.g., -NO₂, -CN) or groups that can react with the Lewis acid, such as amines (-NH₂) or alcohols (-OH).[10][11]

Section 2: Troubleshooting and Catalyst Selection Workflow

Navigating experimental challenges requires a logical approach. The following decision tree provides a workflow for troubleshooting common issues and selecting an appropriate alternative catalyst.

TroubleshootingWorkflow cluster_start Identify Primary Issue cluster_yield Addressing Low Yield / No Reaction cluster_selectivity Improving Selectivity cluster_workup Simplifying Process Start What is the main experimental problem? LowYield Low Yield or No Reaction Start->LowYield Yield Issue PoorSelectivity Poor Para-Selectivity Start->PoorSelectivity Selectivity Issue DifficultWorkup Difficult Workup / High Waste Start->DifficultWorkup Process Issue CheckCatalyst Is the catalyst active and appropriate? LowYield->CheckCatalyst Start Here CheckConditions Are reaction conditions (T°, time) optimal? CheckCatalyst->CheckConditions If catalyst is confirmed active CheckReagents Are reagents pure and anhydrous? CheckConditions->CheckReagents If conditions are optimal UseShapeSelective Employ shape-selective catalyst (e.g., Zeolites like Mordenite, H-BEA). PoorSelectivity->UseShapeSelective UseHeterogeneous Switch to a heterogeneous catalyst (Zeolites, Supported Metals, Clays). DifficultWorkup->UseHeterogeneous For easy separation UseReusable Consider a reusable, water-tolerant homogeneous catalyst (e.g., Metal Triflates). DifficultWorkup->UseReusable For milder conditions

Caption: Troubleshooting and catalyst selection decision tree.

Section 3: Alternative Catalyst Systems: Protocols & Guides

Here we detail the application of modern, reusable, and environmentally benign catalysts for the acylation of anisole.

Zeolites: The Shape-Selective Solution

Zeolites are crystalline microporous aluminosilicates with a well-defined pore structure and strong Brønsted and/or Lewis acid sites.[6][12] Their key advantage in anisole acylation is "shape selectivity," where the reaction is sterically controlled within the zeolite cavities, overwhelmingly favoring the formation of the less bulky para-methoxyacetophenone.[6][7] Zeolites like Mordenite and H-Beta (H-BEA) are robust, reusable, and non-corrosive, positioning them as excellent green alternatives.[6][13]

CatalystAcylating AgentTemp (°C)Time (h)Anisole Conversionpara-SelectivityReference
Mordenite (MOR) Acetic Anhydride1502-3>99%>99%[7]
H-Beta (H-BEA) Benzoyl Chloride12024~83% (of BzCl)93-96%[6]
H-Beta (H-β) Acetic Anhydride803High ActivityNot Specified[13]
H-ZSM-5 Acetic AnhydrideNot Spec.Not Spec.ActiveNot Specified[12]

This protocol is adapted from Makihara, M., and Komura, K. (2017).[7]

Materials:

  • Anisole

  • Acetic Anhydride (Ac₂O)

  • Acetic Acid (AcOH) as solvent

  • Mordenite Zeolite (e.g., SiO₂/Al₂O₃ ratio of 110-200)

  • Ethyl Acetate (for washing)

Procedure:

  • Catalyst Activation: Prior to use, calcine the mordenite zeolite catalyst at 500°C for 5 hours under an air flow to remove any adsorbed water or organic species.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated mordenite catalyst.

  • Reagent Addition: Add acetic acid (solvent), followed by anisole and acetic anhydride. A typical molar ratio might be Anisole:Ac₂O of 1:1.2.

  • Reaction: Heat the mixture to 150°C and stir vigorously. Monitor the reaction progress using GC or TLC. The reaction is typically complete within 2-3 hours, achieving >99% conversion.[7]

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the catalyst by simple filtration.

  • Product Isolation: Wash the recovered catalyst with ethyl acetate. The filtrate contains the product. The solvent can be removed under reduced pressure, and the crude product can be purified by distillation or recrystallization.

  • Catalyst Regeneration: The recovered zeolite can be washed, dried, and calcined again at 500°C for 5 hours to be reused for subsequent reactions. Studies have shown consistent performance for at least 30 cycles.[7][14]

  • Issue: Catalyst Deactivation After Several Runs.

    • Cause: Coke formation or strong adsorption of products/byproducts can block the zeolite pores.

    • Solution: Ensure the regeneration (calcination) step is thorough. A temperature of 500-550°C under a steady air flow is crucial to burn off organic residues.[7]

  • Issue: Low Initial Activity.

    • Cause: Incomplete activation of the catalyst (residual moisture) or an inappropriate Si/Al ratio for the desired acidity.

    • Solution: Re-calcine the catalyst at a slightly higher temperature or for a longer duration. Verify the catalyst's specifications; a lower Si/Al ratio generally corresponds to a higher acid site density.[7]

Metal-Supported & Clay Catalysts

Impregnating Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) onto solid supports such as K-10 montmorillonite clay creates heterogeneous catalysts that are easier to handle and separate than their homogeneous counterparts.[15] These catalysts can be a cost-effective alternative, though care must be taken to prevent leaching of the active metal species.

SupportedCatalystWorkflow Prep Catalyst Preparation (e.g., Impregnate FeCl₃ onto K-10 Clay) Activation Catalyst Activation (Drying/Calcination) Prep->Activation Reaction Acylation Reaction (Anisole + Ac₂O in Solvent) Activation->Reaction Separation Catalyst Separation (Hot Filtration) Reaction->Separation Workup Product Workup (Solvent Evaporation, Purification) Separation->Workup Regen Catalyst Regeneration (Washing, Drying, optional Re-impregnation) Separation->Regen Recycle

Caption: General experimental workflow for supported catalysts.

  • Issue: Product is Contaminated with Metal.

    • Cause: Leaching of the active Lewis acid from the support into the reaction medium.

    • Solution: After filtration, test the filtrate for the presence of the metal using a technique like ICP-OES. If leaching is significant, consider a different support or a catalyst prepared via a method that promotes stronger binding (e.g., grafting).

  • Issue: Decreasing Activity Upon Reuse.

    • Cause: Besides coking, significant leaching of the active species during the reaction and workup will reduce the number of active sites for the next run.

    • Solution: Some protocols suggest that the catalyst can be reused effectively if it is re-impregnated with the Lewis acid after recovery.[15]

References

  • Highly active and reusable heterogeneous catalysts for acylation of anisole. (2007).
  • Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry - Saskoer.ca.
  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (2015). International Journal of Chemical and Physical Sciences. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Friedel-Crafts Acylation of Anisole. (2006). Course Hero. [Link]

  • FC Acylation reaction of anisole (1 a) with propionic anhydride (2 a) catalyzed by H‐β zeolite and ZrCl4 under batch conditions. ResearchGate. [Link]

  • Friedel-Crafts Acylation. UW-Madison Chemistry. [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2020). Frontiers in Chemistry. [Link]

  • Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies. (2023). ACS Omega. [Link]

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. (2017). Green and Sustainable Chemistry. [Link]

  • Friedel-Crafts acylation of anisole. ResearchGate. [Link]

  • On the acylation reactions of anisole using ??,??-unsaturated organic acids as acylating agents and solid acids as catalysts: A mechanistic overview. (2016). ResearchGate. [Link]

  • Acylation of anisole using acid clay catalyst. ResearchGate. [Link]

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry - SCIRP. [Link]

  • Friedel Crafts Acylation of Anisole With Modified Zeolites. (2009). International Scholarly and Scientific Research & Innovation. [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2021). YouTube. [Link]

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. (2017). ResearchGate. [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2010). Chemical Reviews. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

  • Acylation of Anisole. (2020). Reddit. [Link]

  • Friedel-Crafts reaction of anisole?. (2016). Chemistry Stack Exchange. [Link]

  • Friedel-crafts acylation of anisole: why do we use ice for the separation?. (2019). Reddit. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]

  • The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. ResearchGate. [Link]

  • On Friedel-Crafts acetylation, anisole yields. Vedantu. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

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Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectral Interpretation of 5-(2-Methoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(2-methoxyphenyl)-5-oxovaleric acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation of organic molecules. This document moves beyond a mere recitation of spectral data, offering insights into the causal relationships between molecular structure and spectral appearance, and compares the utility of ¹H NMR with other common analytical techniques.

The Foundational Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a cornerstone technique in organic chemistry, offering a detailed window into the electronic environment of protons within a molecule. By analyzing the chemical shift, integration, and spin-spin splitting of proton signals, one can piece together the intricate connectivity of a molecule's carbon skeleton. For a molecule like 5-(2-methoxyphenyl)-5-oxovaleric acid, with its distinct aromatic and aliphatic regions, ¹H NMR provides a wealth of structural information.

Deconstructing the ¹H NMR Spectrum of 5-(2-Methoxyphenyl)-5-oxovaleric acid

The structure of 5-(2-methoxyphenyl)-5-oxovaleric acid presents several unique proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. A systematic, step-by-step analysis of each signal is crucial for a complete and accurate interpretation.

Predicted Proton Environments and Their Spectral Signatures
Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Rationale
H-a (Carboxylic Acid)10.0 - 13.01HBroad SingletThe acidic proton of the carboxyl group is highly deshielded and often exchanges with trace amounts of water, leading to a broad signal.[1][2][3][4] This signal will disappear upon the addition of D₂O.[1][3][5]
H-b, H-c, H-d, H-e (Aromatic)6.5 - 8.54HMultipletProtons on the aromatic ring exhibit complex splitting patterns due to coupling with their neighbors.[6][7] The electron-donating methoxy group and the electron-withdrawing keto group will influence their specific chemical shifts.[8]
H-f (Methoxy)~3.83HSingletThe three protons of the methoxy group are equivalent and do not have any adjacent protons to couple with, resulting in a characteristic singlet.[9]
H-g (Aliphatic, α to C=O)~2.72HTripletThese protons are adjacent to a methylene group (H-h) and are deshielded by the neighboring carbonyl group, shifting them downfield.[10] They will be split into a triplet by the two H-h protons.
H-h (Aliphatic)~2.02HQuintet/MultipletThese protons are flanked by two methylene groups (H-g and H-i), leading to a more complex splitting pattern. They will be split by both sets of neighboring protons.
H-i (Aliphatic, α to COOH)~2.42HTripletProtons alpha to a carboxylic acid are deshielded and typically appear in the 2-2.6 ppm range.[1][4] They will be split into a triplet by the two H-h protons.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods.

  • ¹³C NMR Spectroscopy : This technique would complement the ¹H NMR data by revealing the number of unique carbon environments in the molecule. The carbonyl carbons of the ketone and carboxylic acid would be particularly distinct, appearing far downfield (160-210 ppm).[1][11]

  • Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying functional groups. In the case of 5-(2-methoxyphenyl)-5-oxovaleric acid, one would expect to see a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹ and two distinct C=O stretches for the ketone and carboxylic acid functionalities, typically in the 1680-1760 cm⁻¹ region.[2]

  • Mass Spectrometry (MS) : MS would provide the molecular weight of the compound, confirming its molecular formula. Fragmentation patterns could also offer additional structural information.

Experimental Protocol for ¹H NMR Analysis

The quality of a ¹H NMR spectrum is highly dependent on proper sample preparation and data acquisition.

Step-by-Step Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that will dissolve the analyte. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If the compound has limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Sample Weighing : Accurately weigh approximately 5-10 mg of 5-(2-methoxyphenyl)-5-oxovaleric acid.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.

  • Transfer to NMR Tube : Using a pipette, transfer the solution to a clean, 5 mm NMR tube.

  • D₂O Exchange (Optional) : To confirm the carboxylic acid proton, a drop of deuterium oxide (D₂O) can be added to the NMR tube, the sample shaken, and the spectrum re-acquired. The peak corresponding to the acidic proton will disappear.[1][3]

Data Acquisition Workflow

G cluster_aliphatic Aliphatic Chain H-g H-g (2H) α to C=O H-h H-h (2H) H-g->H-h J_gh H-i H-i (2H) α to COOH H-h->H-i J_hi

Caption: Spin-spin coupling in the aliphatic chain.

Conclusion

The ¹H NMR spectrum of 5-(2-methoxyphenyl)-5-oxovaleric acid provides a detailed and unambiguous fingerprint of its molecular structure. Through a careful analysis of chemical shifts, integration, and spin-spin coupling, each proton environment can be assigned. When used in conjunction with other analytical techniques, ¹H NMR spectroscopy is an indispensable tool for the modern chemical researcher.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Dračínský, M., & Hodgkinson, P. (2012). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 77(13), 5544–5551. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ACD/Labs. Methoxy groups just stick out. [Link]

  • Organic Chemistry at CU Boulder. Aromatics. [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]

  • Chem.ucla.edu. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Abraham, R. J., Canton, M., & Reid, M. (2005). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 43(1), 3–15. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

  • Maricopa Open Digital Press. 35. ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Lee, J. H., Kim, M. J., & Park, C. H. (2014). Palladium-Catalyzed Decarboxylative Coupling of Acrylic Acid with Aryl Iodides. Bulletin of the Korean Chemical Society, 35(10), 3041–3044. [Link]

  • Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 5-(2-Methoxyphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a cornerstone technique for determining the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 5-(2-Methoxyphenyl)-5-oxovaleric acid, offering a comparative study with predicted data and experimental values of structurally related compounds. This approach allows for a robust understanding and confident assignment of the carbon signals in this molecule.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of 5-(2-Methoxyphenyl)-5-oxovaleric acid are numbered as illustrated in the following diagram. This numbering scheme will be used consistently throughout this guide.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing prep Dissolve ~20-50 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). transfer Transfer the solution to a 5 mm NMR tube. prep->transfer insert Insert the NMR tube into the spectrometer's probe. lock Lock on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to achieve homogeneity. lock->shim tune Tune and match the 13C probe. shim->tune params Set acquisition parameters (e.g., pulse sequence, spectral width, acquisition time, relaxation delay). acquire Acquire the Free Induction Decay (FID) data over a sufficient number of scans. params->acquire transform Apply Fourier Transform to the FID. phase Phase correct the resulting spectrum. transform->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum (e.g., to TMS or the solvent peak). baseline->reference

Figure 2. Standard workflow for acquiring a 13C NMR spectrum.

Causality Behind Experimental Choices:

  • Deuterated Solvents: These are used to provide a lock signal for the spectrometer, stabilizing the magnetic field, and to avoid large solvent peaks in the proton spectrum which can interfere with proton-decoupling in 13C NMR.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper and more resolved NMR signals.

  • Proton Decoupling: 13C NMR spectra are typically acquired with broadband proton decoupling. This collapses the C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio compared to 1H NMR.

Conclusion

This guide provides a detailed analysis of the 13C NMR chemical shifts of 5-(2-Methoxyphenyl)-5-oxovaleric acid based on predicted data and comparative analysis with structurally related compounds. By understanding the fundamental principles of 13C NMR and the influence of various functional groups, researchers can confidently assign the carbon signals of this and similar molecules, facilitating accurate structural elucidation in their research and development endeavors.

References

  • Bagno, A., Rastrelli, F., & Saielli, G. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(5), 977-984. [Link]
  • Transtutors. (2021). Study the NMR spectrum of pentanoic acid, valeric acid... [Link]
  • C13 NMR List of Chemical Shifts. (n.d.). Retrieved from [Link]
  • Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? [Link]
  • Ellis, G. E., & Jones, R. G. (1972). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of the Chemical Society, Perkin Transactions 2, (3), 437-440. [Link]
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.08%3A_Interpreting_C-13_NMR_Spectra)
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]
  • Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]
  • Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(16), 4504-4506. [Link]
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Comparative Guide: Distinguishing 5-(2-methoxyphenyl) and 5-(4-methoxyphenyl) Isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between 5-(2-methoxyphenyl) (ortho) and 5-(4-methoxyphenyl) (para) isomers is a critical quality control step in regio-selective synthesis (e.g., Suzuki-Miyaura coupling or heterocycle cyclization).

The definitive identification relies on molecular symmetry :

  • The Para Isomer (4-OMe): Possesses a

    
     axis of rotation (effective symmetry) along the phenyl-scaffold bond. This results in a simplified AA'BB'  spin system in 
    
    
    
    H NMR and fewer unique signals in
    
    
    C NMR.
  • The Ortho Isomer (2-OMe): Lacks this symmetry due to the steric bulk and positioning of the ortho-methoxy group. This results in a complex ABCD spin system with four distinct aromatic proton signals and a full count of unique carbon signals.

Theoretical Framework: Spin Systems & Symmetry

To interpret the spectra accurately, one must understand the underlying spin physics. The "5-" nomenclature implies the methoxyphenyl group is attached to a scaffold (likely a heterocycle like isoxazole, pyrazole, or pyridine).

The Para-Methoxy System (AA'BB')

In the 4-methoxyphenyl isomer, the protons ortho to the scaffold (


) are chemically equivalent, as are the protons ortho to the methoxy group (

).
  • Magnetic Inequivalence: While chemically equivalent,

    
     and 
    
    
    
    are magnetically inequivalent because they couple differently to
    
    
    versus
    
    
    .
  • Visual Result: This creates an AA'BB' pattern, often mistaken for two simple doublets.[1][2] Closer inspection reveals "roofing" (leaning of inner lines) and additional low-intensity outer lines.

The Ortho-Methoxy System (ABCD)

In the 2-methoxyphenyl isomer, the substituent at the 2-position breaks all symmetry.

  • Unique Environment: Every proton (

    
    ) resides in a magnetically unique environment.
    
  • Visual Result: Four distinct multiplets integrating to 1H each. The coupling constants (

    
     and 
    
    
    
    ) will vary, allowing for specific assignment.

Comparative Analysis: H and C NMR

Proton ( H) NMR Signatures
Feature5-(4-methoxyphenyl) [Para]5-(2-methoxyphenyl) [Ortho]
Symmetry Symmetric (Effective

local)
Asymmetric (

or

)
Aromatic Integration 2 sets of signals (2H each)4 sets of signals (1H each)
Spin System AA'BB' (Apparent Doublets)ABCD (Distinct Multiplets)
Coupling (

)

Hz (Dominant)

Hz;

Hz
Methoxy Shift

ppm

ppm (May shift due to scaffold shielding)
Key Diagnostic "Roofing" effect pointing toward each other.Complex splitting:

(d),

(td),

(td),

(dd).
Carbon ( C) NMR Signatures[3]
Feature5-(4-methoxyphenyl) [Para]5-(2-methoxyphenyl) [Ortho]
Aromatic CH Signals 2 Signals (Intense, representing 4 carbons)4 Signals (Equal intensity, representing 4 carbons)
Quaternary Carbons 2 Signals (C-OMe, C-Scaffold)2 Signals (C-OMe, C-Scaffold)
Total Aromatic Signals 4 (2 CH + 2 Quaternary)6 (4 CH + 2 Quaternary)

Advanced Validation: NOE/ROESY

If the aromatic region is obscured by other scaffold protons, Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.

The NOE Logic Flow
  • Experiment: Irradiate the Methoxy (-OCH

    
    ) singlet.
    
  • Para Isomer: You will observe NOE enhancement at two equivalent protons (

    
     and 
    
    
    
    ).
  • Ortho Isomer: You will observe NOE enhancement at one proton (

    
    ). Crucially, you may also see enhancement on the scaffold proton if the conformation is locked.
    

NOE_Logic Start Irradiate -OCH3 Singlet Check Analyze Aromatic Region Enhancement Start->Check Result_Para Enhancement of 2 Equivalent Protons (H3 & H5) CONFIRMS PARA Check->Result_Para Symmetric Signal Result_Ortho Enhancement of 1 Proton (H3) (+/- Scaffold Proton) CONFIRMS ORTHO Check->Result_Ortho Single Signal

Figure 1: Logic flow for distinguishing isomers using 1D Selective NOE or 2D NOESY.

Experimental Protocol

To ensure data integrity, follow this standardized workflow.

Sample Preparation
  • Solvent: Use DMSO-d

    
      if possible. It provides higher viscosity (sharper lines for small molecules) and prevents H-D exchange of labile scaffold protons. CDCl
    
    
    
    is acceptable but may cause accidental overlap.
  • Concentration: 5–10 mg in 0.6 mL solvent. High concentration can cause line broadening, obscuring the fine splitting of the ortho isomer.

  • Tube: High-quality 5mm NMR tube (Class A or B).

Acquisition Parameters (400 MHz or higher)
  • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

  • Relaxation Delay (D1): Set to

    
     seconds. Accurate integration is vital to distinguish 1H vs 2H signals.
    
  • Scans (NS): Minimum 16 scans for

    
    H; 512+ scans for 
    
    
    
    C.
  • Processing: Apply Zero Filling (to 64k points) and Exponential Multiplication (LB = 0.3 Hz) to resolve small couplings (

    
    ).
    
Workflow Diagram

Workflow Prep Sample Prep (5mg in DMSO-d6) Shim Shimming (Target: Line width < 0.5Hz) Prep->Shim Acq Acquisition (D1=5s, NS=16) Shim->Acq Process Processing (Apodization + Integration) Acq->Process Analyze Analysis (Check Symmetry) Process->Analyze

Figure 2: Standardized experimental workflow for isomer distinction.

Case Study: Expected Chemical Shifts

Note: Values are approximate and depend on the specific "5-" scaffold.

Scenario A: The Para Isomer (5-(4-methoxyphenyl)-R)
  • 
     7.80 (d, 
    
    
    
    Hz, 2H):
    Protons ortho to the scaffold (
    
    
    ). Deshielded by the aromatic scaffold.
  • 
     7.05 (d, 
    
    
    
    Hz, 2H):
    Protons ortho to the methoxy (
    
    
    ). Shielded by the electron-donating OMe.
  • Observation: Clear "roofing" effect where the inner legs of the doublets are taller than the outer legs.

Scenario B: The Ortho Isomer (5-(2-methoxyphenyl)-R)
  • 
     7.65 (dd, 
    
    
    
    Hz, 1H):
    
    
    (Ortho to scaffold).
  • 
     7.40 (td, 
    
    
    
    Hz, 1H):
    
    
    (Para to scaffold).
  • 
     7.15 (d, 
    
    
    
    Hz, 1H):
    
    
    (Ortho to OMe).
  • 
     7.05 (t, 
    
    
    
    Hz, 1H):
    
    
    (Meta to scaffold).
  • Observation: No symmetry. Integration is 1:1:1:1.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods: 8.13 - AA'BB' Spin Systems. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Refer to Chapter 4 on Proton NMR coupling constants).

  • SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

Sources

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